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  • Product: (S)-2-Amino-2-phenylacetamide hydrochloride
  • CAS: 60079-51-8

Core Science & Biosynthesis

Foundational

(S)-2-Amino-2-phenylacetamide hydrochloride mechanism of action

An In-depth Technical Guide on the Mechanistic Pathways of (S)-2-Amino-2-phenylacetamide Hydrochloride Derivatives Abstract (S)-2-Amino-2-phenylacetamide hydrochloride is a pivotal chiral building block in modern medicin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanistic Pathways of (S)-2-Amino-2-phenylacetamide Hydrochloride Derivatives

Abstract

(S)-2-Amino-2-phenylacetamide hydrochloride is a pivotal chiral building block in modern medicinal chemistry. While its intrinsic biological activity is not extensively characterized, its rigid stereochemical structure serves as a critical scaffold for the synthesis of a diverse range of pharmacologically active compounds. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with key classes of molecules derived from this precursor. We will dissect the multi-modal anticonvulsant properties of phenylglycinamide derivatives, the targeted inhibition of Slack potassium channels by 2-amino-N-phenylacetamide analogues, and the role of this scaffold in developing NMDA receptor antagonists. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential unlocked by this versatile chemical entity.

Introduction: The Role of (S)-2-Amino-2-phenylacetamide as a Privileged Scaffold

(S)-2-Amino-2-phenylacetamide, often supplied as a hydrochloride salt to enhance solubility and stability, is a chiral aminamide of significant interest in pharmaceutical synthesis.[1] Its importance lies not in its own direct pharmacological effects, which are largely unstudied, but in its utility as a precursor for generating enantiomerically pure molecules.[1][2] The defined (S)-configuration is crucial, as stereoisomers of a drug can exhibit vastly different efficacy and toxicity profiles.[1] This scaffold is particularly prominent in the development of central nervous system (CNS) agents, where it forms the core of molecules designed to modulate neurotransmitter systems and ion channels.[3] This guide will elucidate the mechanisms of action for three major classes of compounds synthesized from this key intermediate.

Phenylglycinamide Derivatives: Multi-Targeting for Broad-Spectrum Anticonvulsant Activity

A significant area of research has focused on developing phenylglycinamide derivatives as novel anticonvulsant agents with potential applications in treating epilepsy and neuropathic pain, conditions that may share similar neurobiological underpinnings.[4] The therapeutic strategy behind these derivatives is a departure from single-target drugs, aiming instead for a multi-targeted mechanism of action to achieve broader efficacy.[5]

Proposed Multi-Modal Mechanism of Action

Recent studies on novel phenylglycinamide derivatives suggest a pharmacological profile that engages multiple ion channels simultaneously. The leading hypothesis is that these compounds interact with TRPV1 (Transient Receptor Potential Vanilloid 1), voltage-gated sodium channels (Nav), and L-type voltage-gated calcium channels (Cav1.2).[5] This multi-pronged approach is believed to be advantageous for treating complex neurological disorders like epilepsy.

G cluster_0 Phenylglycinamide Derivative cluster_1 Neuronal Membrane Targets cluster_2 Downstream Cellular Effects cluster_3 Therapeutic Outcome Derivative (S)-2-Amino-2-phenylacetamide Derivative TRPV1 TRPV1 Channel Derivative->TRPV1 Inhibition Nav Voltage-Gated Na+ Channel Derivative->Nav Inhibition Cav Voltage-Gated Ca2+ Channel Derivative->Cav Inhibition DecCa Decreased Ca2+ Influx TRPV1->DecCa DecNa Decreased Na+ Influx Nav->DecNa Cav->DecCa DecExcitability Reduced Neuronal Excitability DecCa->DecExcitability DecNa->DecExcitability Anticonvulsant Anticonvulsant Effect DecExcitability->Anticonvulsant

Caption: Proposed multi-target mechanism of phenylglycinamide derivatives.

In Vivo Efficacy Data

The anticonvulsant potential of these derivatives has been demonstrated in preclinical seizure models, most notably the maximal electroshock (MES) test and the 6 Hz psychomotor seizure model, which are standard assays for evaluating broad-spectrum anticonvulsant activity.

CompoundMES (ED50 mg/kg)6 Hz (32 mA) (ED50 mg/kg)6 Hz (44 mA) (ED50 mg/kg)Source
Compound 53 89.729.968.0[5]
Compound 60 73.624.656.3[5]
(R)-32 73.918.826.5[4]

Table 1: In vivo anticonvulsant activity of lead phenylglycinamide derivatives administered intraperitoneally (i.p.) in mice.

2-Amino-N-phenylacetamide Derivatives as Slack Channel Inhibitors

Another important class of compounds derived from the (S)-2-amino-2-phenylacetamide scaffold are inhibitors of the Slack potassium channel (KNa1.1). Slack channels are sodium-activated potassium channels that play a crucial role in regulating neuronal excitability. Their activation leads to a hyperpolarizing current that can shorten action potentials and increase neuronal firing frequency.[6] Consequently, inhibitors of Slack channels are being investigated as potential antiepileptic drugs.

Mechanism of Action: Modulating Neuronal Firing Rate

By inhibiting Slack channels, these compounds prevent the outflow of potassium ions, thereby prolonging the repolarization phase of the action potential. This leads to a decrease in the overall firing rate of overexcited neurons, which is a key mechanism for controlling seizures. High-throughput screening using a thallium flux assay identified the 2-amino-N-phenylacetamide chemotype as a potent inhibitor of Slack channels.[6]

Structure-Activity Relationship (SAR) and Potency

Structure-activity relationship studies have been conducted to optimize the potency of this chemical series. A notable compound, VU0606170, emerged from these studies as a potent inhibitor of both wild-type (WT) and mutant Slack channels.[6]

CompoundWT Slack IC50 (µM)A934T Mutant Slack IC50 (µM)Assay TypeSource
VU0606170 (4) Low MicromolarLow MicromolarTl+ flux & Patch Clamp[6]
Compound 3 0.04Not ReportedAutomated Patch Clamp[6]

Table 2: Potency of 2-amino-N-phenylacetamide derivatives against human Slack channels.

Role as a Precursor for NMDA Receptor Antagonists

The (S)-2-amino-2-phenylacetamide scaffold is a crucial intermediate in the synthesis of compounds that target the N-methyl-D-aspartate (NMDA) receptor.[3] Specifically, it is used to create phosphonate analogues that act as potent and selective antagonists of the glycine co-agonist site on the NMDA receptor.[3] Antagonism of this site is a well-established strategy for achieving neuroprotection and has therapeutic potential in conditions like stroke and chronic pain. The high enantiopurity of the (S)-enantiomer is critical for ensuring high binding affinity and biological activity at the receptor.[3]

Experimental Protocols for Mechanistic Elucidation

The determination of the mechanisms described above relies on a suite of standardized in vitro and in vivo assays. Below are representative protocols for characterizing the activity of these compounds.

Protocol: In Vivo Anticonvulsant Screening (6 Hz Seizure Model)

This protocol outlines the steps for evaluating the anticonvulsant efficacy of a test compound in the 6 Hz psychomotor seizure model in mice, a widely used test for identifying agents effective against therapy-resistant seizures.

Objective: To determine the median effective dose (ED50) of a compound required to protect against seizures induced by a 6 Hz corneal stimulation.

Materials:

  • Male CF-1 mice (20-25 g)

  • Test compound and vehicle (e.g., 0.5% methylcellulose in water)

  • Constant current stimulator

  • Corneal electrodes

  • Saline solution (0.9% NaCl)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 7 days prior to testing.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection, i.p.). Dosing should be performed at various concentrations to establish a dose-response curve.

  • Time to Peak Effect: Wait for a predetermined time corresponding to the compound's expected peak effect (e.g., 30-60 minutes post-i.p. injection).

  • Seizure Induction:

    • Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.

    • Gently place the corneal electrodes on the eyes of the mouse.

    • Deliver a constant current stimulation (e.g., 32 mA or 44 mA) at 6 Hz for 3 seconds.

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a seizure, characterized by a "stunned" posture with forelimb and hindlimb extension and clonus.

  • Data Analysis: A mouse is considered protected if it does not exhibit the characteristic seizure behavior. The percentage of protected animals at each dose is recorded. The ED50 value, the dose at which 50% of the animals are protected, is calculated using probit analysis.

G cluster_workflow Experimental Workflow: 6 Hz Seizure Model A 1. Animal Acclimation (CF-1 Mice) B 2. Compound Administration (i.p. injection of test compound or vehicle) A->B C 3. Wait for Time to Peak Effect (e.g., 30-60 min) B->C D 4. Corneal Stimulation (6 Hz, 32/44 mA, 3 sec) C->D E 5. Behavioral Observation (Presence/Absence of Seizure) D->E F 6. Data Analysis (Probit Analysis to calculate ED50) E->F

Caption: Workflow for the 6 Hz anticonvulsant seizure model.

Conclusion and Future Directions

(S)-2-Amino-2-phenylacetamide hydrochloride stands out not for its own bioactivity, but as a cornerstone of synthetic strategies targeting complex neurological disorders. The derivatives stemming from this single chiral precursor exhibit a remarkable diversity of mechanisms, from the multi-ion channel modulation of novel anticonvulsants to the specific inhibition of Slack potassium channels and antagonism of NMDA receptors. This versatility underscores the power of scaffold-based drug discovery. Future research will likely continue to leverage this privileged structure to develop next-generation therapeutics with improved efficacy and safety profiles for epilepsy, neuropathic pain, and other debilitating CNS conditions. The ongoing exploration of structure-activity relationships will be critical in fine-tuning the selectivity and potency of these promising compounds.

References

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. [Link]

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Publications. [Link]

  • Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed Central. [Link]

Sources

Exploratory

Introduction: The Foundational Role of Solubility in Pharmaceutical Sciences

An In-depth Technical Guide to the Solubility of (S)-2-Amino-2-phenylacetamide Hydrochloride (S)-2-Amino-2-phenylacetamide hydrochloride is a chiral building block of significant interest in the synthesis of various phar...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (S)-2-Amino-2-phenylacetamide Hydrochloride

(S)-2-Amino-2-phenylacetamide hydrochloride is a chiral building block of significant interest in the synthesis of various pharmaceutical agents. Its structure, featuring a primary amine, an amide, and a phenyl group, makes it a versatile intermediate. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solubility is paramount. Solubility is not merely a physical constant; it is a critical attribute that governs an API's bioavailability, dictates the feasibility of formulation strategies, and influences the efficiency and robustness of manufacturing processes.[] This guide provides a comprehensive technical overview of the solubility of (S)-2-Amino-2-phenylacetamide hydrochloride, grounded in fundamental physicochemical principles and established experimental methodologies, to support researchers and drug development professionals.

Physicochemical Properties Governing Solubility

The solubility behavior of (S)-2-Amino-2-phenylacetamide hydrochloride is a direct consequence of its molecular structure and the resulting intermolecular forces it can establish with a given solvent.

  • Molecular Structure and Polarity : The molecule is comprised of a non-polar phenyl ring and two polar functional groups: a primary amide and a primary amine. The amine is protonated and exists as an ammonium cation, paired with a chloride anion. This salt form, [C₆H₅CH(NH₃⁺)C(=O)NH₂]Cl⁻, dramatically increases the molecule's overall polarity compared to its free base form. This ionic character is the primary driver of its solubility in polar solvents.

  • pH-Dependent Solubility : As the hydrochloride salt of a primary amine, the compound's solubility in aqueous media is intrinsically linked to the pH of the solution.[2] The primary amine has a specific pKa, and its state of protonation is dictated by the surrounding pH.

    • In acidic to neutral solutions (pH < pKa), the amine exists predominantly in its protonated, cationic form (R-NH₃⁺). This ionic species is highly polar and readily interacts with water molecules, leading to higher solubility.[3][4]

    • In basic solutions (pH > pKa), the amine is deprotonated to its neutral, free base form (R-NH₂). The loss of the ionic charge reduces polarity, significantly decreasing its aqueous solubility.[5]

  • Predicted Lipophilicity (XLogP3) : The predicted XLogP3 value for the parent compound, 2-amino-2-phenylacetamide, is -0.1.[6][7] This value suggests a relatively low lipophilicity and a preference for hydrophilic environments, a characteristic that is further enhanced by its conversion to a hydrochloride salt.

Solubility Profile of (S)-2-Amino-2-phenylacetamide Hydrochloride

While extensive quantitative data for this specific salt is not widely published, a reliable qualitative and semi-quantitative profile can be established based on its physicochemical properties and the "like dissolves like" principle.[8] The hydrochloride salt's ionic nature is the dominant factor.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Media Water, 0.1 N HCl (pH ~1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8)HighThe ionic hydrochloride salt readily dissociates and is solvated by polar water molecules. High solubility is expected across the physiological pH range of the gastrointestinal tract.[3][9][10][11]
Polar Protic Solvents Methanol, EthanolSoluble to Highly SolubleThese solvents have high dielectric constants and can form hydrogen bonds, effectively solvating both the ammonium cation and the chloride anion. The free base is known to be soluble in ethanol.[12][13]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)SolubleThese solvents are highly polar and are excellent at solvating cations, which would promote the dissolution of the salt.
Non-Polar Solvents Hexanes, Toluene, Diethyl EtherInsoluble to Sparingly SolubleThe significant polarity mismatch between the ionic solute and the non-polar solvent prevents effective solvation. The free base is only slightly soluble in ether and benzene.[12]

Experimental Protocol for Equilibrium Solubility Determination

To obtain definitive quantitative data, the equilibrium (or thermodynamic) solubility must be determined experimentally. The shake-flask method is the gold standard recognized by regulatory bodies like the ICH.[9][10][11][14]

Principle

Equilibrium solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium.[14] This is achieved by allowing an excess of the solid compound to equilibrate with the solvent for a sufficient duration, ensuring the solution is saturated.

Step-by-Step Methodology
  • Preparation of Media : Prepare the desired solvent systems (e.g., purified water, pH 1.2, 4.5, and 6.8 buffers as per ICH M9 guidelines).[11] Bring the media to the target temperature (e.g., 25°C for general data or 37 ± 1°C for biopharmaceutical relevance).[10]

  • Addition of Solute : Add an excess amount of (S)-2-Amino-2-phenylacetamide hydrochloride to a known volume of the solvent in a sealed, inert vessel (e.g., a glass vial). The excess solid is crucial to ensure saturation is reached.

  • Equilibration : Agitate the suspension at a constant temperature using a shaker, orbital mixer, or magnetic stirrer. The equilibration time must be sufficient to reach a plateau in concentration (typically 24-72 hours, which should be determined by preliminary experiments).[15][16]

  • Phase Separation : After equilibration, allow the suspension to settle. Separate the solid phase from the liquid phase (supernatant) using centrifugation (e.g., 15 minutes at >10,000 g) followed by filtration through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF or PTFE) that does not adsorb the solute.

  • pH Measurement : Measure the pH of the final saturated solution to confirm it has not deviated from the initial target pH.[10][11]

  • Sample Preparation : Immediately dilute an aliquot of the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification : Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the solute concentration.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis prep_media 1. Prepare Solvent Media (e.g., pH Buffers) add_solute 2. Add Excess Solute to Solvent prep_media->add_solute agitate 3. Agitate at Constant Temp (e.g., 24-72h @ 37°C) add_solute->agitate separate 4. Centrifuge & Filter (0.22 µm) agitate->separate measure_ph 5. Measure Final pH separate->measure_ph quantify 6. Dilute & Quantify (e.g., HPLC-UV) separate->quantify result Equilibrium Solubility (mg/mL or mol/L) quantify->result

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification

A validated, stability-indicating analytical method is required for accurate concentration measurement. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and common choice.[17]

  • Method : Reversed-phase HPLC.

  • Stationary Phase : C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection : UV spectrophotometer set to a wavelength of maximum absorbance for the phenylacetamide chromophore (e.g., ~254-260 nm).

  • Quantification : Concentration is determined by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentration.[18]

Key Factors Influencing Solubility & Their Implications

Understanding the interplay of various factors is crucial for leveraging solubility data in drug development.

The Critical Role of pH

As established, pH is the most dominant factor for this compound. The relationship between pH, the compound's ionization state, and its resulting aqueous solubility is a cornerstone of pre-formulation studies.

G cluster_ph cluster_form cluster_sol low_ph Low pH (Acidic, pH < pKa) protonated Protonated Form [R-NH3+] (Cationic, Polar) low_ph->protonated Favors high_ph High pH (Basic, pH > pKa) free_base Free Base [R-NH2] (Neutral, Less Polar) high_ph->free_base Favors high_sol High Aqueous Solubility protonated->high_sol Leads to low_sol Low Aqueous Solubility free_base->low_sol Leads to

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of (S)-2-Amino-2-phenylacetamide hydrochloride

This guide provides comprehensive safety and handling protocols for (S)-2-Amino-2-phenylacetamide hydrochloride, a compound of interest for researchers and professionals in drug development. The information herein is syn...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for (S)-2-Amino-2-phenylacetamide hydrochloride, a compound of interest for researchers and professionals in drug development. The information herein is synthesized from established safety data sheets and best laboratory practices to ensure the well-being of personnel and the integrity of experimental work. The causality behind each recommendation is explained to foster a culture of safety through understanding.

Core Hazard Identification and Risk Profile

(S)-2-Amino-2-phenylacetamide hydrochloride is a chiral organic compound that, like its parent molecule, requires careful handling. While comprehensive toxicological properties for this specific salt and enantiomer have not been fully investigated, the available data for closely related compounds allows for a robust risk assessment.[1] The primary hazards are associated with its irritant properties as a solid powder.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard profile for 2-Amino-2-phenylacetamide.[2][3] Understanding these classifications is the first step in developing a self-validating safety protocol.

Table 1: GHS Hazard Classification Summary

Hazard Class Hazard Category Hazard Statement Rationale for Precaution
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[2][3] Direct contact can lead to inflammation, redness, or discomfort. This necessitates the use of appropriate gloves and protective clothing.
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[2][3] The fine particulate nature of the powder poses a significant risk to the eyes, potentially causing serious damage if direct contact occurs. Sealed eye protection is mandatory.
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation.[2][3] Inhalation of the dust can irritate the respiratory tract. Handling must be performed in a well-ventilated area or with local exhaust ventilation to minimize aerosolization.

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[4] | Ingestion may lead to adverse health effects, underscoring the importance of prohibiting eating, drinking, and smoking in handling areas.[5][6] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The foundation of safe handling lies in a combination of robust engineering controls and appropriate PPE. This dual approach minimizes exposure risk at the source and protects the individual.

Engineering Controls: The First Line of Defense

The primary engineering control is to handle (S)-2-Amino-2-phenylacetamide hydrochloride in a well-ventilated place.[2][5] For tasks involving weighing or potential dust generation, a certified chemical fume hood or a powder containment hood is essential. The causality is simple: these systems capture airborne particles at the source, preventing them from entering the operator's breathing zone and the general laboratory environment. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for engineering controls but is critical for safeguarding against residual or unexpected exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety glasses with side-shields conforming to EN 166 (EU) or OSHA's 29 CFR 1910.133 standards.[1][4][5] A face shield may be required for operations with a higher risk of splashing or dust generation.[4] This is a non-negotiable requirement due to the H319 "Causes serious eye irritation" classification.

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity prior to use.[4][5] Use proper glove removal technique, avoiding contact with the glove's outer surface, to prevent skin contact.[4] Contaminated gloves must be disposed of as hazardous waste.[4]

    • Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[1][5] For larger quantities, impervious clothing may be necessary.[5]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with a particle filter.[1] Respirator use must be part of a comprehensive respiratory protection program that includes fit testing.

The following diagram illustrates the logical flow for selecting appropriate PPE based on the handling task.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection Start Start: Prepare to Handle (S)-2-Amino-2-phenylacetamide HCl Assess_Task Assess Task: - Weighing? - Solution prep? - Large scale? Start->Assess_Task Base_PPE Standard PPE: - Safety Goggles (EN166/OSHA) - Nitrile Gloves - Lab Coat Assess_Task->Base_PPE All Tasks Ventilation Is Local Exhaust Ventilation (e.g., Fume Hood) Used? Base_PPE->Ventilation Respirator Add NIOSH-Approved Particulate Respirator Ventilation->Respirator No / Inadequate Proceed Proceed with Task Ventilation->Proceed Yes Respirator->Proceed

Caption: PPE selection workflow for handling the compound.

Standard Operating Procedure: Weighing and Handling

This protocol provides a self-validating system for the routine weighing and handling of the solid compound.

Objective: To safely weigh a specified amount of (S)-2-Amino-2-phenylacetamide hydrochloride powder.

Materials:

  • (S)-2-Amino-2-phenylacetamide hydrochloride

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate receiving vessel

  • Waste container for contaminated materials

Protocol:

  • Pre-Handling Verification:

    • Confirm the location of the nearest safety shower and eyewash station.

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

    • Ensure the chemical fume hood or containment unit is operational with proper airflow.

  • Staging:

    • Place all necessary equipment (balance, spatula, weigh boat, vessel, waste container) inside the fume hood to contain any potential dust.

    • Causality: Performing all manipulations within the hood prevents the release of particulates into the lab.

  • Weighing:

    • Carefully open the reagent container. Avoid creating puffs of air that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of powder to the weigh boat on the balance.

    • Perform transfers slowly and close to the surface to minimize dust formation.

    • Once the target weight is achieved, securely close the main reagent container.

  • Transfer:

    • Carefully transfer the weighed powder into the receiving vessel.

    • Tap the weigh boat gently to ensure a complete transfer.

  • Post-Handling & Decontamination:

    • Dispose of the used weigh boat and any contaminated wipes into the designated solid chemical waste container.

    • Wipe down the spatula and the work surface inside the hood with a damp cloth to collect any residual powder.

    • Remove gloves using the proper technique and dispose of them.

    • Wash hands thoroughly with soap and water.[4][6]

    • Causality: Thorough decontamination of surfaces and proper hand washing are critical to prevent inadvertent exposure through secondary contact.

Emergency Procedures: A Plan for Every Contingency

Preparedness is key to mitigating the impact of an accidental exposure or release.

First Aid Measures

Immediate and appropriate first aid is crucial. Always show the Safety Data Sheet to attending medical personnel.[4][7]

  • Inhalation: If inhaled, move the person into fresh air.[4][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Take off contaminated clothing immediately.[5] Wash off with soap and plenty of water for at least 15 minutes.[1][4] If skin irritation persists, consult a physician.[1]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4][5] Continue rinsing and consult a physician immediately.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][5] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center.[5]

Accidental Release Measures

In the event of a spill, follow a structured response to ensure safety and prevent environmental contamination.

  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear full PPE, including respiratory protection, before attempting cleanup.[4][5]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4][5]

  • Clean-up:

    • For a dry spill, carefully sweep up the material, avoiding dust formation.[1][4]

    • Place the collected material into a suitable, closed, and labeled container for disposal.[1][4]

  • Decontaminate: After material pickup is complete, decontaminate the spill site.

  • Dispose: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[5]

The following flowchart details the decision-making process for responding to a chemical spill.

Spill_Response_Workflow cluster_initial Initial Response cluster_action Containment & Cleanup cluster_final Final Steps Spill Spill Occurs Alert Alert Personnel in Area Spill->Alert Assess Assess Spill Size & Risk (Small/Large, Contained?) Alert->Assess Evacuate Evacuate Area Call Emergency Response Assess->Evacuate Large / Uncontrolled Don_PPE Don Full PPE (Gloves, Goggles, Respirator) Assess->Don_PPE Small / Controllable Contain Contain Spill (Prevent spread, avoid drains) Don_PPE->Contain Cleanup Clean Up Spill: - Sweep solid carefully - Avoid raising dust Contain->Cleanup Package Place in Labeled Waste Container Cleanup->Package Decontaminate Decontaminate Area & Equipment Package->Decontaminate Dispose Dispose of Waste via EH&S Protocols Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Storage and Disposal

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][5][8] Keep away from incompatible materials such as strong oxidizing agents.[1][9]

  • Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration.[5] Do not contaminate water, foodstuffs, or sewer systems.[5] Contaminated packaging should be triple rinsed and offered for recycling or disposed of in a sanitary landfill.[5] All disposal practices must comply with local, state, and federal regulations.

References

  • Safety Data Sheet. (2021, May 1). Angene Chemical. [Link]

  • 2-amino-2-phenylacetamide Product Information. (2024, October 10). Compound Net Biotechnology Inc. [Link]

  • 2-Phenylacetamide SAFETY DATA SHEET. (2024, February 14). Fisher Scientific. [Link]

  • D-2-AMINO-2-PHENYLACETAMIDE Introduction. (2024, April 9). ChemBK. [Link]

  • 2-Amino-2-phenylacetamide. (n.d.). PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Efficiency Chiral Resolution of 2-Amino-2-phenylacetamide via Diastereomeric Salt Crystallization with (S)-Tartaric Acid

Abstract: This technical guide provides a comprehensive, field-proven protocol for the chiral resolution of racemic 2-amino-2-phenylacetamide (phenylglycinamide) using (S)-(-)-tartaric acid as the resolving agent. The me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, field-proven protocol for the chiral resolution of racemic 2-amino-2-phenylacetamide (phenylglycinamide) using (S)-(-)-tartaric acid as the resolving agent. The methodology is grounded in the principles of diastereomeric salt formation and fractional crystallization. We delve into the mechanistic underpinnings of the separation, offer a detailed, step-by-step experimental workflow, and discuss critical process parameters that govern the efficiency and success of the resolution, including the pivotal role of kinetic versus thermodynamic control during crystallization. This document is intended for researchers, chemists, and process development scientists engaged in the synthesis of enantiomerically pure pharmaceutical intermediates and active ingredients.

Foundational Principles & Strategic Approach

Chirality is a critical determinant of pharmacological activity. For many active pharmaceutical ingredients (APIs), only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects. 2-Amino-2-phenylacetamide is a vital chiral building block in the synthesis of numerous pharmaceuticals, including β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[1] Therefore, obtaining it in an enantiomerically pure form is of paramount importance.

The most robust and economically viable method for separating enantiomers on a preparative scale is through the formation of diastereomeric salts.[2][3] This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent.

The Core Mechanism:

  • Reaction: The racemic base, (R/S)-2-amino-2-phenylacetamide, is reacted with a single enantiomer of a chiral acid, in this case, (2S,3S)-tartaric acid.

  • Diastereomer Formation: This acid-base reaction yields a mixture of two diastereomeric salts:

    • (R)-2-amino-2-phenylacetamidium-(2S,3S)-tartrate

    • (S)-2-amino-2-phenylacetamidium-(2S,3S)-tartrate

  • Physicochemical Differentiation: Unlike enantiomers, which have identical physical properties in an achiral environment, these diastereomers possess distinct physicochemical characteristics, most critically, different solubilities in a given solvent system.[4]

  • Separation: This solubility differential allows for the separation of the less soluble diastereomer from the more soluble one via fractional crystallization.[2]

  • Liberation: Following separation, the pure enantiomer is liberated from its salt by treatment with a base, and the chiral resolving agent can be recovered.[5]

This guide focuses on a kinetically controlled crystallization, a crucial optimization that can dramatically enhance enantiomeric purity by capitalizing on the differing rates of diastereomer crystallization.[5]

Experimental Workflow Overview

The entire process, from the racemic starting material to the isolated, enantiomerically-enriched product, is outlined below.

G Racemic Racemic (R/S)-2-Amino- 2-phenylacetamide SaltFormation Diastereomeric Salt Formation (Heating & Dissolution) Racemic->SaltFormation ResolvingAgent (S)-Tartaric Acid (Resolving Agent) ResolvingAgent->SaltFormation Solvent Solvent (e.g., Methanol) Solvent->SaltFormation Crystallization Fractional Crystallization (Controlled Cooling) SaltFormation->Crystallization Solution of Diastereomers Filtration Rapid Filtration (Kinetic Control) Crystallization->Filtration LessSoluble Solid Phase: Less Soluble Diastereomer ((S)-Amide-(S)-Acid Salt) Filtration->LessSoluble MoreSoluble Mother Liquor: More Soluble Diastereomer ((R)-Amide-(S)-Acid Salt) Filtration->MoreSoluble Liberation Liberation of Free Amine (Base Treatment, e.g., NaOH) LessSoluble->Liberation Recovery Recovery of (R)-Enantiomer & Resolving Agent MoreSoluble->Recovery Extraction Extraction & Purification Liberation->Extraction FinalProduct Enantiomerically Enriched (S)-2-Amino-2-phenylacetamide Extraction->FinalProduct

Caption: Workflow for the chiral resolution of 2-amino-2-phenylacetamide.

Detailed Application Protocol

This protocol is designed for laboratory-scale resolution. Appropriate adjustments may be necessary for scaling up.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier Recommendation
(±)-2-Amino-2-phenylacetamide≥98%Standard Chemical Supply
(2S,3S)-(-)-Tartaric Acid≥99%, EnantiopureStandard Chemical Supply
Methanol (MeOH)Anhydrous, ACS GradeStandard Chemical Supply
Sodium Hydroxide (NaOH)Pellets, ACS GradeStandard Chemical Supply
Dichloromethane (DCM)ACS GradeStandard Chemical Supply
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularStandard Chemical Supply
Deionized WaterType II or higherN/A

3.2. Step-by-Step Procedure

Part A: Diastereomeric Salt Formation & Crystallization

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (±)-2-amino-2-phenylacetamide (15.0 g, 0.10 mol).

  • Dissolution: Add 250 mL of anhydrous methanol to the flask. Stir the mixture and gently heat to 50-60 °C to aid dissolution.

  • Resolving Agent Addition: In a separate beaker, dissolve (2S,3S)-(-)-tartaric acid (7.5 g, 0.05 mol) in 100 mL of warm anhydrous methanol. Causality Note: A 0.5 molar equivalent of the resolving agent is used. This can be a highly effective strategy, as it prevents the precipitation of the more soluble diastereomeric salt, thereby maximizing the enantiomeric excess of the initial crystalline product.[5]

  • Salt Formation: Slowly add the tartaric acid solution to the flask containing the racemic amide solution. An exothermic reaction may be observed, and a precipitate may begin to form.

  • Re-dissolution: Heat the combined mixture to reflux (approx. 65 °C) with continuous stirring until all solids have completely dissolved, forming a clear, homogeneous solution.

  • Controlled Cooling (Crystallization): Remove the heat source and allow the flask to cool slowly and undisturbed towards room temperature. The less soluble diastereomeric salt, (S)-2-amino-2-phenylacetamidium-(2S,3S)-tartrate, will begin to crystallize.

  • Kinetic Trapping: Allow the mixture to stand at room temperature for approximately 1-2 hours. Expertise Note: The duration of crystallization is a critical parameter. Shorter crystallization times under kinetic control often yield higher enantiomeric purity. Prolonged standing (e.g., overnight) can allow the system to approach thermodynamic equilibrium, potentially leading to the co-precipitation of the other diastereomer and a decrease in enantiomeric excess.[5]

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with two small portions (2 x 20 mL) of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystalline diastereomeric salt in a vacuum oven at 40 °C to a constant weight.

Part B: Liberation of the Free Amine

  • Salt Dissolution: Transfer the dried diastereomeric salt to a 250 mL beaker and dissolve it in 100 mL of deionized water.

  • Basification: While stirring, slowly add a 2 M sodium hydroxide (NaOH) solution dropwise until the pH of the solution reaches 11-12. This neutralizes the tartaric acid and liberates the free (S)-2-amino-2-phenylacetamide.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (DCM) (3 x 50 mL).

  • Drying & Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (S)-2-amino-2-phenylacetamide as a solid.

Quantitative Data & Expected Results

ParameterValue / Expected RangeNotes
Racemic Amide Input15.0 g (0.10 mol)Starting material.
(S)-Tartaric Acid Input7.5 g (0.05 mol)0.5 molar equivalent relative to the racemate.
Methanol Volume (Total)350 mLSolvent choice is critical; it must provide a significant solubility difference between the diastereomers.[4]
Expected Yield of Diastereomeric Salt10-12 gTheoretical maximum yield for one diastereomer is ~15 g. The yield is dependent on crystallization efficiency.
Expected Yield of (S)-Enantiomer4.5 - 6.0 gCorresponds to a 60-80% yield based on the available (S)-enantiomer in the starting racemate.
Expected Enantiomeric Excess (e.e.)>90%Achievable with rapid, kinetically controlled crystallization.[5] Recrystallization of the diastereomeric salt can be performed to further enhance e.e. if necessary.
Expected Specific Rotation [α] for (S)-Amide+48° to +50° (c=1, EtOH)The literature value for the (R)-enantiomer is -48.5° (c=0.55, EtOH).[1] The (S)-enantiomer will have a positive rotation of equal magnitude. The measured value confirms the identity and purity.

Characterization and Validation

5.1. Polarimetry The success of the resolution is first confirmed by measuring the optical rotation of the final product.

  • Procedure: Prepare a solution of the final product of known concentration (e.g., 1 g/100 mL) in ethanol. Measure the optical rotation using a polarimeter at the sodium D-line (589 nm).

  • Calculation: Specific Rotation [α] = (Observed Rotation α) / (Concentration c * Path Length l).

5.2. Chiral HPLC For an accurate determination of the enantiomeric excess (e.e.), chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.

  • Method: A suitable chiral stationary phase (e.g., a polysaccharide-based column) must be used. The mobile phase and detection wavelength should be optimized to achieve baseline separation of the (R) and (S) enantiomers.

  • Calculation: e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100.

Troubleshooting and Key Insights

  • Low Yield: May be caused by incomplete crystallization or excessive washing of the diastereomeric salt. Ensure slow cooling to promote crystal growth and use minimal cold solvent for washing.

  • Low Enantiomeric Excess (e.e.): This is often the result of co-precipitation of the more soluble diastereomer.

    • Solution 1 (Kinetic Control): Decrease the crystallization time before filtration. As demonstrated in similar systems, rapid separation is key.[5]

    • Solution 2 (Recrystallization): Redissolve the isolated diastereomeric salt in a minimal amount of hot methanol and repeat the cooling and filtration process. This will further purify the less soluble salt.

  • Oil Formation Instead of Crystals: The solvent may not be optimal, or the solution may be too concentrated. Try a different solvent system (e.g., ethanol or isopropanol mixtures) or dilute the solution.[5]

  • Recovery of the (R)-Enantiomer: The (R)-enantiomer, now enriched in the mother liquor, can be recovered. The solvent is evaporated, the residue is treated with base, and the amine is extracted as described in Part B. The resulting (R)-enriched amine can be resolved using (R)-(+)-tartaric acid.

References

  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • Lippi, M., Rossi, P., Ceccarelli, J., Milazzo, S., Missina, J. M., Ienco, A., Conti, L., Chelazzi, L., & Paoli, P. (2019). Structural Analysis of d-Phenylglycinamide Salts Uncovers Potential Pitfalls in Chiral Resolution via Diastereomeric Salt Formation. Crystal Growth & Design, 19(7), 4194-4204. [Link]

  • ResearchGate. (2015). Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. Retrieved from [Link]

  • Filinchuk, Y., et al. (2019). Structural Analysis of D‐Phenylglycinamide Salts Uncovers Potential Pitfalls in Chiral Resolution via Diastereomeric Salt. Crystal Growth & Design. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-Amino-2-phenylacetamide. Retrieved from [Link]

  • MDPI. (2023). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Retrieved from [Link]

  • ResearchGate. (2018). Direct Crystallization of Enantiomers and Dissociable Diastereomers. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • Stereochemistry - Stereoelectronics. (2021). Resolution via salt formation (ionic bonding). Retrieved from [Link]

Sources

Application

Asymmetric Synthesis of (S)-2-Amino-2-phenylacetamide Hydrochloride: An Application Note and Protocol

Introduction: The Significance of Chiral Phenylalaninamides (S)-2-Amino-2-phenylacetamide, a chiral primary amine and amide, serves as a critical building block in the synthesis of numerous pharmaceutical compounds. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Phenylalaninamides

(S)-2-Amino-2-phenylacetamide, a chiral primary amine and amide, serves as a critical building block in the synthesis of numerous pharmaceutical compounds. Its stereochemical configuration is paramount, as the biological activity of enantiomers can differ significantly, with one enantiomer often being therapeutically active while the other may be inactive or even detrimental. The hydrochloride salt of the (S)-enantiomer is often preferred to enhance stability and aqueous solubility, crucial properties for drug development and formulation. This document provides a comprehensive guide to a robust and highly stereoselective method for the synthesis of (S)-2-Amino-2-phenylacetamide hydrochloride, tailored for researchers and professionals in drug discovery and development.

Strategic Approach: Diastereoselective Strecker Synthesis with Crystallization-Induced Asymmetric Transformation

Several strategies exist for the asymmetric synthesis of α-amino amides, including enzymatic kinetic resolution and the use of chiral catalysts. However, for a practical and scalable synthesis, we will focus on a diastereoselective Strecker synthesis employing a chiral auxiliary. This method is advantageous due to the use of readily available starting materials and the potential for high stereoselectivity through a crystallization-induced asymmetric transformation.

The chosen strategy utilizes (R)-phenylglycine amide as a chiral auxiliary. The key principle of this approach is the reaction of an aldehyde (benzaldehyde) with the chiral auxiliary and a cyanide source to form a pair of diastereomeric α-aminonitriles. Under the reaction conditions, one diastereomer selectively crystallizes from the solution, driving the equilibrium towards its formation and resulting in a high diastereomeric excess. Subsequent chemical transformations then yield the desired (S)-2-Amino-2-phenylacetamide.

Mechanistic Insights: The Role of the Chiral Auxiliary and Crystallization

The stereochemical outcome of this synthesis is directed by the (R)-phenylglycine amide auxiliary. The initial formation of the imine from benzaldehyde and (R)-phenylglycine amide, followed by the nucleophilic addition of cyanide, leads to two diastereomeric α-aminonitriles: (R,S) and (R,R). While both diastereomers are formed in solution, the (R,S)-diastereomer is typically less soluble and preferentially crystallizes. This selective precipitation shifts the equilibrium in the solution, where the dissolved (R,R)-diastereomer can epimerize back to the (R,S)-diastereomer, which then also crystallizes. This dynamic process, known as a crystallization-induced asymmetric transformation, allows for the theoretical conversion of the entire mixture to the desired diastereomer, leading to a high yield and excellent stereoselectivity[1][2].

Experimental Protocols

This section details the step-by-step procedures for the asymmetric synthesis of (S)-2-Amino-2-phenylacetamide hydrochloride.

Part 1: Diastereoselective Strecker Synthesis of (R,S)-N-((R)-1-amino-1-oxo-2-phenylethyl)-2-amino-2-phenylacetonitrile

This one-pot procedure combines the formation of the diastereomeric α-aminonitriles with the in-situ crystallization of the desired (R,S)-diastereomer.

Materials:

  • Benzaldehyde

  • (R)-Phenylglycine amide hydrochloride

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (deionized)

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-phenylglycine amide hydrochloride (1.0 equivalent) in a mixture of methanol and water (e.g., 6:1 v/v).

  • Add benzaldehyde (1.0 equivalent) to the solution and stir at room temperature.

  • Slowly add a solution of sodium cyanide (1.1 equivalents) in water to the reaction mixture.

  • Stir the reaction mixture at room temperature for 48-72 hours. The desired (R,S)-aminonitrile will precipitate as a white solid.

  • Monitor the reaction for the disappearance of benzaldehyde by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, collect the solid product by filtration.

  • Wash the solid with a cold mixture of methanol and water, and then with cold water to remove any soluble impurities.

  • Dry the product under vacuum to yield the diastereomerically pure (R,S)-N-((R)-1-amino-1-oxo-2-phenylethyl)-2-amino-2-phenylacetonitrile.

Part 2: Selective Hydrolysis of the Nitrile to the Amide

This step converts the α-aminonitrile to the corresponding α-amino amide using a mild and selective method that avoids hydrolysis of the existing amide bond of the chiral auxiliary.

Materials:

  • (R,S)-N-((R)-1-amino-1-oxo-2-phenylethyl)-2-amino-2-phenylacetonitrile

  • Hydrogen peroxide (35% solution)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

Protocol:

  • Suspend the (R,S)-aminonitrile (1.0 equivalent) in acetone in a round-bottom flask.

  • Add a catalytic amount of potassium carbonate.

  • Cool the mixture in an ice bath and slowly add hydrogen peroxide (3-5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting nitrile.

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium sulfite to decompose excess hydrogen peroxide.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamide.

Part 3: Removal of the Chiral Auxiliary

The (R)-phenylglycine amide auxiliary is removed by catalytic hydrogenation to yield the free (S)-2-Amino-2-phenylacetamide.

Materials:

  • Crude diamide from Part 2

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Protocol:

  • Dissolve the crude diamide in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (e.g., 2-4 atm) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-Amino-2-phenylacetamide.

Part 4: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Materials:

  • Crude (S)-2-Amino-2-phenylacetamide

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

Protocol:

  • Dissolve the crude (S)-2-Amino-2-phenylacetamide in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.

  • Slowly add a stoichiometric amount of hydrochloric acid with stirring. The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration.

  • Wash the solid with a small amount of cold diethyl ether or ethyl acetate.

  • Dry the product under vacuum to yield (S)-2-Amino-2-phenylacetamide hydrochloride as a white to off-white solid.

Data Presentation and Quality Control

Table 1: Summary of Expected Yields and Purity
StepProductExpected YieldDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
1(R,S)-Aminonitrile85-95%>99:1 d.r.
2Diamide80-90%>99% d.r.
3(S)-2-Amino-2-phenylacetamide85-95%>98% e.e.
4(S)-2-Amino-2-phenylacetamide HCl>95%>98% e.e.
Analytical Method for Enantiomeric Excess Determination

The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Column: A macrocyclic glycopeptide-based chiral stationary phase, such as an Astec CHIROBIOTIC™ T column, is recommended for the separation of underivatized amino amide enantiomers[3].

  • Mobile Phase: A typical mobile phase would consist of a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer (e.g., ammonium acetate or formate)[3]. The exact composition should be optimized for baseline separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100.

Visualizing the Workflow and Mechanism

To provide a clear overview of the synthetic process and the key stereodetermining step, the following diagrams have been generated using Graphviz.

Overall Synthetic Workflow

Synthetic Workflow Start Benzaldehyde + (R)-Phenylglycine Amide HCl Step1 Step 1: Diastereoselective Strecker Synthesis Start->Step1 Intermediate1 (R,S)-Aminonitrile Step1->Intermediate1 NaCN, MeOH/H₂O Step2 Step 2: Selective Nitrile Hydrolysis Intermediate1->Step2 Intermediate2 Diamide Step2->Intermediate2 H₂O₂, K₂CO₃ Step3 Step 3: Removal of Chiral Auxiliary Intermediate2->Step3 Intermediate3 (S)-2-Amino-2-phenylacetamide (Free Base) Step3->Intermediate3 H₂, Pd/C Step4 Step 4: Hydrochloride Salt Formation Intermediate3->Step4 End (S)-2-Amino-2-phenylacetamide HCl Step4->End HCl

Caption: Overall workflow for the asymmetric synthesis.

Mechanism of Crystallization-Induced Asymmetric Transformation

CIAT Mechanism Imine Imine + Cyanide Diastereomers Diastereomers in Solution ((R,S) and (R,R)) Imine->Diastereomers Crystallization Selective Crystallization of (R,S)-diastereomer Diastereomers->Crystallization Epimerization Solid Solid (R,S)-diastereomer Crystallization->Solid

Caption: Crystallization-Induced Asymmetric Transformation.

Conclusion

The diastereoselective Strecker synthesis utilizing (R)-phenylglycine amide as a chiral auxiliary provides an efficient and highly stereoselective route to (S)-2-Amino-2-phenylacetamide hydrochloride. The key to the high stereoselectivity is the crystallization-induced asymmetric transformation that drives the reaction towards the formation of the desired diastereomer. The subsequent selective hydrolysis, removal of the chiral auxiliary, and salt formation are robust steps that can be performed with high yields. This application note provides a comprehensive and practical guide for researchers in the pharmaceutical and chemical industries to synthesize this valuable chiral building block.

References

  • Ghorbani-Vaghei, R., & Karimi-Zarchi, M. A. (2005). Note: Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide. Indian Journal of Chemistry - Section B, 44B(3), 617-619.
  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

Sources

Method

Application Notes &amp; Protocols: (S)-2-Amino-2-phenylacetamide Hydrochloride as a Robust Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Strategic Role of (S)-Phenylglycinamide in Stereocontrolled Synthesis The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical development, as the biol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of (S)-Phenylglycinamide in Stereocontrolled Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical development, as the biological activity of a chiral molecule often resides in a single enantiomer.[1] Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method to control the stereochemical outcome of a reaction.[2][3][4] A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a chemical transformation, resulting in the preferential formation of one diastereomer.[4] This approach effectively converts the often-difficult separation of enantiomers into the more manageable separation of diastereomers, which have distinct physical properties.[4][5]

(S)-2-Amino-2-phenylacetamide, also known as (S)-phenylglycinamide, is a highly effective and economically advantageous chiral auxiliary derived from the amino acid (S)-phenylglycine. Its hydrochloride salt is typically used for improved stability and handling. This auxiliary has proven particularly valuable in the asymmetric synthesis of α-amino acids and their derivatives, which are fundamental building blocks for a vast array of biologically active molecules.[6][7][8]

This guide provides an in-depth overview of the principles, mechanisms, and practical protocols for employing (S)-2-Amino-2-phenylacetamide hydrochloride as a chiral auxiliary, tailored for researchers and professionals in organic synthesis and drug development.

Mechanism of Stereochemical Induction

The efficacy of (S)-phenylglycinamide as a chiral auxiliary stems from its ability to form a rigid, sterically-defined intermediate that biases the approach of incoming reagents. The phenyl group and the amide moiety are key to establishing this chiral environment.

In a typical application, such as the asymmetric Strecker synthesis of α-amino acids, the auxiliary is first condensed with an aldehyde or ketone to form a chiral imine or related intermediate. The bulky phenyl group on the auxiliary's stereocenter effectively shields one face of the molecule. Consequently, the nucleophile (e.g., cyanide) is directed to attack from the less sterically hindered face, leading to the formation of one diastereomer in significant excess.

A notable advancement in this area is the use of a crystallization-induced asymmetric transformation (CIAT). In this process, the reaction conditions are optimized so that the desired diastereomer is less soluble and selectively precipitates from the reaction mixture. This precipitation shifts the equilibrium of the reversible intermediate formation (e.g., imine formation) towards the desired product, allowing for theoretical yields approaching 100% and exceptionally high diastereomeric ratios (dr > 99:1).[6][7][8]

Asymmetric_Strecker_Synthesis Figure 1: Mechanism of Stereocontrol cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Diastereoselective Attack cluster_2 Step 3: Auxiliary Cleavage Aux (S)-Phenylglycinamide (Chiral Auxiliary) Imine Chiral Imine (Equilibrating Mixture) Aux->Imine + Aldehyde Aldehyde/Ketone (Prochiral Substrate) Aldehyde->Imine Imine->Imine Diastereomer_Major Major Diastereomer (Precipitates) Imine->Diastereomer_Major Attack from less hindered face Diastereomer_Minor Minor Diastereomer (Remains in Solution) Imine->Diastereomer_Minor Attack from more hindered face Nucleophile Nucleophile (e.g., CN⁻) Nucleophile->Imine Product Enantiopure α-Amino Acid Derivative Diastereomer_Major->Product Hydrolysis Recovered_Aux Recovered Auxiliary Diastereomer_Major->Recovered_Aux Hydrolysis

Caption: Figure 1: Mechanism of Stereocontrol. A generalized workflow for asymmetric synthesis using (S)-phenylglycinamide, highlighting the key stages of intermediate formation, diastereoselective nucleophilic attack, and final auxiliary cleavage.

Core Applications and Performance

(S)-Phenylglycinamide is versatile, but it excels in diastereoselective reactions for synthesizing chiral amines and amino acids.

ApplicationReaction TypeTypical Diastereomeric Ratio (dr)Typical YieldReference
α-Amino Acid SynthesisAsymmetric Strecker Synthesis (with CIAT)> 99:176-93%[6][8]
Chiral Amine SynthesisDiastereoselective Reductive Amination86:14 to >95:558-85%[7]
α-Substituted Glycine DerivativesDiastereoselective Alkylation of Glycinate Imines78:22 to >90:10Moderate to High[9]

Table 1: Performance of (S)-Phenylglycinamide in Key Asymmetric Transformations.

Detailed Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis of (S)-tert-Leucine Precursor

This protocol is adapted from the work of Boesten et al., demonstrating a crystallization-induced asymmetric transformation.[6][8]

Objective: To synthesize the diastereomerically pure α-amino nitrile precursor to (S)-tert-leucine.

Materials:

  • (S)-2-Amino-2-phenylacetamide hydrochloride

  • Pivaldehyde (2,2-dimethylpropanal)

  • Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Methanol (MeOH)

  • Deionized Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Reaction vessel with overhead stirrer

  • pH meter

Procedure:

  • Auxiliary Preparation: In a suitable reaction vessel, suspend (S)-2-Amino-2-phenylacetamide hydrochloride in deionized water. Adjust the pH to approximately 9.5 with a solution of sodium hydroxide to obtain the free base.

  • Imine Formation: To the aqueous solution of the auxiliary, add pivaldehyde. Stir the mixture vigorously at room temperature. The reaction is an equilibrium between the starting materials and the corresponding imine.

  • Cyanation and Crystallization: Carefully add a solution of sodium cyanide in water to the reaction mixture. Maintain the pH of the solution between 9.0 and 10.0 throughout the addition using dilute HCl. The desired diastereomer of the α-amino nitrile will begin to precipitate.

  • Reaction Completion: Continue stirring the resulting slurry for 12-24 hours to allow the crystallization-induced asymmetric transformation to reach completion. The solid product will be highly enriched in one diastereomer.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake thoroughly with cold water to remove soluble impurities.

  • Drying: Dry the product under vacuum to a constant weight. The resulting α-amino nitrile can be obtained in high yield (typically >80%) and with excellent diastereomeric purity (>99:1 dr).[6]

Protocol 2: Analysis of Diastereomeric Ratio

The diastereomeric ratio (dr) of the product can be determined using ¹H NMR spectroscopy. The protons adjacent to the newly formed stereocenter in the two diastereomers are in different chemical environments and will therefore exhibit distinct signals.

  • Sample Preparation: Dissolve a small, representative sample of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify the characteristic signals for each diastereomer. For the α-amino nitrile product, the proton at the α-position (CH-CN) is often a well-resolved singlet or doublet for each diastereomer.

  • Integration: Integrate the signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio of the sample. For more complex spectra, 2D NMR techniques or chiral HPLC may be necessary.[10][11][12]

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the target chiral molecule.[2] For α-amino nitrile intermediates, this is typically achieved via hydrolysis.

Materials:

  • Diastereomerically pure α-amino nitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Reaction vessel equipped with a reflux condenser

Procedure:

  • Hydrolysis Setup: Suspend the α-amino nitrile in concentrated hydrochloric acid (e.g., 6M HCl).

  • Reaction: Heat the mixture to reflux. The hydrolysis converts the nitrile and the amide functionalities into carboxylic acids. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling, the reaction mixture will contain the desired α-amino acid and the phenylglycine byproduct. The target amino acid can be isolated and purified using standard techniques such as ion-exchange chromatography or crystallization.

  • Auxiliary Recovery: The (S)-phenylglycine byproduct can potentially be recovered from the aqueous work-up, though this protocol focuses on the isolation of the primary product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Diastereoselectivity - Incorrect pH during cyanations. - Temperature too high. - Incomplete equilibration for CIAT.- Maintain pH strictly within the recommended range (9.0-10.0). - Run the reaction at or below room temperature. - Increase stirring time to ensure the slurry fully equilibrates.
Low Yield - Incomplete precipitation of the desired diastereomer. - Product loss during filtration/washing.- Ensure the solvent system (e.g., water/methanol ratio) is optimized for selective precipitation. - Use minimal amounts of cold solvent for washing the product.
Difficult Auxiliary Cleavage - Steric hindrance around the amide bond. - Incomplete hydrolysis.- Use more forcing conditions (higher temperature, longer reaction time, stronger acid). - For sensitive substrates, consider alternative non-hydrolytic cleavage methods like oxidative cleavage (e.g., with Pb(OAc)₄ or NaIO₄), though this is more common for phenylglycinol auxiliaries.[13]

Safety and Handling

  • General: (S)-2-Amino-2-phenylacetamide hydrochloride may cause skin, eye, and respiratory irritation.[14] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium Cyanide: ACUTELY TOXIC. Handle with extreme caution in a certified chemical fume hood. Never allow contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure all personnel are trained in its use. All waste must be quenched and disposed of according to institutional hazardous waste protocols.

References

  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • ResearchGate. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Request PDF. Retrieved January 15, 2026, from [Link]

  • Boesten, W. H., Seerden, J. P., de Lange, B., Dielemans, H. J., Elsenberg, H. L., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic letters, 3(8), 1121–1124. [Link]

  • ResearchGate. (2016). Chiral auxilliary cleavage?. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the α-Phenylethyl Group. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (2023). Chiral auxiliary. In Wikipedia. [Link]

  • Wikipedia. (2023). Chiral auxiliary. Retrieved January 15, 2026, from [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 64(13), 4669-4676. [Link]

  • CORE. (2022). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. Retrieved January 15, 2026, from [Link]

  • Yamazaki, T., Kawashita, S., Kitazume, T., & Kubota, T. (2009). Diastereoselective alkylation of glycinates by assistance of intramolecular potassium...fluorine interactions. Chemistry (Weinheim an der Bergstrasse, Germany), 15(43), 11461–11464. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of pharmaceutically relevant compounds and.... Retrieved January 15, 2026, from [Link]

  • Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylacetamide. PubChem. Retrieved January 15, 2026, from [Link]

  • Burke, T. P., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, 38(9), 1547-1557. [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Retrieved January 15, 2026, from [Link]

  • Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4125-4132. [Link]

  • R Discovery. (n.d.). Chiral Auxiliary Research Articles. Retrieved January 15, 2026, from [Link]

  • Zhang, G., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(1), 74-81. [Link]

  • ResearchGate. (n.d.). Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Retrieved January 15, 2026, from [Link]

Sources

Application

Application of (S)-2-Amino-2-phenylacetamide hydrochloride in Peptide Synthesis: A Guide for Novel C-Terminal Modifications

Introduction: Exploring Beyond the Canonical In the landscape of peptide synthesis, the quest for novel structures with enhanced therapeutic properties is perpetual. While the canonical 20 amino acids form the bedrock of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring Beyond the Canonical

In the landscape of peptide synthesis, the quest for novel structures with enhanced therapeutic properties is perpetual. While the canonical 20 amino acids form the bedrock of peptide chemistry, the incorporation of atypical or non-proteinogenic residues offers a powerful strategy to modulate peptide conformation, stability, and biological activity. (S)-2-Amino-2-phenylacetamide hydrochloride, a chiral molecule featuring a phenylglycinamide scaffold, represents an intriguing building block for C-terminal modification of peptides. Its primary amine allows for peptide chain extension, while the terminal primary amide introduces a functionality distinct from the typical carboxylic acid C-terminus.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical considerations for incorporating (S)-2-Amino-2-phenylacetamide into peptide sequences. We will delve into the mechanistic rationale, present detailed protocols for its use in solid-phase peptide synthesis (SPPS), and discuss the critical aspects of reaction monitoring and characterization. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.

Scientific Rationale and Strategic Considerations

The primary application of (S)-2-Amino-2-phenylacetamide hydrochloride in this context is as a C-terminal capping agent. The free amino group serves as the nucleophile for coupling to the activated C-terminus of a growing peptide chain. The inherent chirality of the molecule is a critical feature; the (S)-configuration can influence the stereochemistry of the final peptide, potentially acting as a chiral auxiliary to direct folding or interaction with biological targets.[1]

Key Advantages of Incorporation:
  • Enzymatic Stability: C-terminal amides are generally more resistant to carboxypeptidases compared to free carboxylic acids, potentially increasing the in-vivo half-life of the peptide.

  • Structural Constraint: The phenyl group introduces steric bulk and potential for aromatic interactions, which can constrain the peptide backbone and favor specific secondary structures.

  • Modified Bioactivity: Altering the C-terminus can significantly impact receptor binding and biological signaling.

Core Chemical Strategy: Solid-Phase Peptide Synthesis (SPPS)

The most efficient method for incorporating (S)-2-Amino-2-phenylacetamide is through solid-phase peptide synthesis (SPPS), following the completion of the desired peptide sequence.[2][3][4] The peptide is synthesized on a resin, and the (S)-2-Amino-2-phenylacetamide is coupled as the final residue before cleavage from the solid support.

Experimental Workflow and Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[4][5][6]

Workflow Overview

The overall workflow for synthesizing a peptide with a C-terminal (S)-2-phenylacetamide modification is depicted below.

Peptide_Synthesis_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin) AA_Coupling 2. Iterative SPPS Cycles (Fmoc Deprotection & Amino Acid Coupling) Resin->AA_Coupling Final_Deprotection 3. Final Fmoc Deprotection AA_Coupling->Final_Deprotection PhgAmide_Coupling 4. Coupling of (S)-2-Amino-2- phenylacetamide Final_Deprotection->PhgAmide_Coupling Cleavage 5. Cleavage & Global Deprotection PhgAmide_Coupling->Cleavage Purification 6. Purification & Analysis (RP-HPLC, MS) Cleavage->Purification Coupling_Mechanism cluster_0 Activation Step cluster_1 Coupling Step Peptide-COOH Resin-Peptide-COOH ActiveEster Resin-Peptide-CO-OAt (Highly Reactive Ester) Peptide-COOH->ActiveEster Activation HATU HATU / DIPEA HATU->ActiveEster CoupledPeptide Resin-Peptide-CO-NH-CH(Ph)-CONH₂ (Final Product on Resin) ActiveEster->CoupledPeptide Nucleophilic Attack PhgAmine (S)-H₂N-CH(Ph)-CONH₂ PhgAmine->CoupledPeptide

Caption: Simplified mechanism of HATU-mediated coupling to (S)-2-Amino-2-phenylacetamide.

Purification and Characterization

The crude peptide must be purified and its identity confirmed.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides. A gradient of water/acetonitrile containing 0.1% TFA is typically used.

  • Characterization: The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The purity is assessed by analytical RP-HPLC.

Conclusion and Future Perspectives

The incorporation of (S)-2-Amino-2-phenylacetamide hydrochloride at the C-terminus of synthetic peptides offers a viable strategy for creating novel peptide analogs with potentially enhanced stability and altered biological function. The protocols outlined in this application note, grounded in the established principles of Fmoc-based solid-phase peptide synthesis, provide a robust framework for researchers to explore this modification. By carefully selecting coupling reagents and monitoring reaction completion, high-quality modified peptides can be reliably synthesized. This approach opens new avenues for structure-activity relationship studies and the development of next-generation peptide therapeutics.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Developments in peptide and amide synthesis. Chimica Oggi/Chemistry Today, 20(3/4), 12-19. Retrieved from [Link]

  • Fields, G. B. (2007). Procedures to Improve Difficult Couplings. In Methods in Molecular Biology, vol. 386: Peptide Synthesis and Application (pp. 29-44). Humana Press. Retrieved from [Link]

  • Vaidehi, N., & Goddard, W. A. (2003). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Appendix 3, 18.1.1–18.1.25. Retrieved from [Link]

  • Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(28), 2741-2744. Retrieved from [Link]

  • Kamiński, K., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 26(15), 4467. Retrieved from [Link]

  • Zhao, J., et al. (2020). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 18(33), 6445-6458. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Carpino, L. A., et al. (2002). Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research, 35(10), 854-861. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Enantiomeric Separation of 2-Amino-2-phenylacetamide

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-amino-2-phenylacetamide, a key chiral intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-amino-2-phenylacetamide, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing excellent resolution and peak shape. This document provides a comprehensive protocol, discusses the scientific rationale behind the method parameters, and offers a systematic approach to method optimization, making it an invaluable resource for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Significance of Chiral Purity

2-Amino-2-phenylacetamide, also known as phenylglycinamide, is a chiral building block of significant interest in the pharmaceutical industry. The stereochemistry of such intermediates is of paramount importance, as the enantiomers of a final drug product can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Regulatory bodies worldwide mandate the characterization and control of enantiomeric purity, making reliable and efficient analytical methods for chiral separation essential.[1] High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) stands as one of the most powerful and widely adopted techniques for the precise and accurate determination of enantiomeric excess.[2]

This guide provides a foundational method for the enantiomeric resolution of (R)- and (S)-2-amino-2-phenylacetamide, grounded in the established success of polysaccharide-based CSPs for the separation of chiral amines and amino acid derivatives.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The successful separation of enantiomers by HPLC is contingent on the differential interaction between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are renowned for their broad applicability and excellent enantiorecognition capabilities.[1]

The chiral recognition mechanism of these CSPs is a complex interplay of various intermolecular interactions, including:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide backbone provide sites for hydrogen bonding with the analyte.

  • π-π Interactions: The phenyl groups of the CSP can engage in π-π stacking with the aromatic ring of 2-amino-2-phenylacetamide.

  • Dipole-Dipole Interactions: The polar functional groups of both the analyte and the CSP contribute to dipole-dipole interactions.

  • Steric Hindrance: The three-dimensional structure of the chiral grooves on the CSP surface creates a steric environment where one enantiomer fits more favorably than the other.

The combination of these interactions leads to the formation of transient diastereomeric complexes between the enantiomers and the CSP, resulting in different retention times and, consequently, their separation.

Experimental Protocol: A Starting Point for Enantiomeric Resolution

This protocol outlines a robust starting point for the enantiomeric separation of 2-amino-2-phenylacetamide. Optimization may be required to achieve baseline resolution depending on the specific HPLC system and sample matrix.

Recommended Equipment and Reagents
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based chiral stationary phase is highly recommended. An excellent starting point is an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® IA or equivalent).

  • Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).

  • Additive: Diethylamine (DEA) or other suitable basic modifier.

  • Sample: A racemic standard of 2-amino-2-phenylacetamide and, if available, samples of the individual enantiomers for peak identification.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation.

ParameterRecommended ConditionRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 250 x 4.6 mmProven efficacy for a wide range of chiral amines and amino acid derivatives.[1]
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)Normal phase mode often provides excellent selectivity for this class of compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can influence enantioselectivity; starting at ambient temperature is a common practice.
Injection Volume 10 µLCan be adjusted based on sample concentration and detector sensitivity.
Detection UV at 220 nmThe phenyl group of the analyte provides strong UV absorbance at this wavelength.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Precisely measure the required volumes of n-Hexane, 2-Propanol, and Diethylamine.

    • For 1 L of mobile phase, combine 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of Diethylamine.

    • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the 2-amino-2-phenylacetamide sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration:

    • Install the chiral column in the HPLC system.

    • Flush the column with the mobile phase at a low flow rate (e.g., 0.2 mL/min) for 5-10 minutes, then gradually increase to the set flow rate of 1.0 mL/min.

    • Equilibrate the column for at least 30-60 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject the prepared sample onto the column.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

System Suitability

Before analyzing samples, it is recommended to perform a system suitability test using a racemic standard. The key parameters to evaluate are:

  • Resolution (Rs): The degree of separation between the two enantiomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Tailing Factor (Tf): A measure of peak symmetry. A value between 0.8 and 1.5 is generally acceptable.

  • Theoretical Plates (N): A measure of column efficiency.

Method Development and Optimization Strategy

Should the initial conditions not yield the desired separation, a systematic approach to method optimization is recommended. The following diagram illustrates the logical workflow for method development.

Method_Development_Workflow Start Initial Conditions (90:10:0.1 Hex/IPA/DEA) Check_Rs Resolution (Rs) ≥ 1.5? Start->Check_Rs Vary_MP Adjust Mobile Phase (% IPA) Check_Rs->Vary_MP No Final_Method Final Validated Method Check_Rs->Final_Method Yes Vary_MP->Check_Rs Change_Alcohol Change Alcohol Modifier (e.g., to Ethanol) Vary_MP->Change_Alcohol Change_Alcohol->Check_Rs Adjust_Additive Adjust Additive Conc. (0.05% - 0.2% DEA) Change_Alcohol->Adjust_Additive Adjust_Additive->Check_Rs Optimize_Temp Optimize Temperature (15-35 °C) Adjust_Additive->Optimize_Temp Optimize_Temp->Check_Rs

Caption: A logical workflow for the optimization of the chiral HPLC method.

  • Vary the Mobile Phase Composition: Adjust the ratio of n-Hexane to 2-Propanol. Increasing the percentage of the alcohol modifier (IPA) will generally decrease the retention times of the enantiomers. A systematic evaluation of IPA concentration from 5% to 20% is a good starting point.

  • Change the Alcohol Modifier: Switching from 2-Propanol to another alcohol, such as ethanol, can significantly alter the selectivity of the separation due to different hydrogen bonding characteristics.

  • Adjust the Additive Concentration: For basic analytes like 2-amino-2-phenylacetamide, the concentration of the basic additive (DEA) is crucial for achieving good peak shape and can also influence selectivity. Varying the DEA concentration from 0.05% to 0.2% can be beneficial.

  • Optimize Column Temperature: Temperature can affect the kinetics of the chiral recognition process. Analyzing the sample at different temperatures (e.g., in the range of 15-35 °C) may improve resolution.

Conclusion

The presented HPLC method provides a robust and reliable starting point for the enantiomeric separation of 2-amino-2-phenylacetamide. By utilizing a polysaccharide-based chiral stationary phase and a systematic approach to method optimization, researchers and drug development professionals can achieve accurate and reproducible determination of the enantiomeric purity of this critical chiral intermediate. The principles and protocols outlined in this application note are designed to ensure scientific integrity and facilitate the development of validated analytical methods for quality control and regulatory compliance.

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Yakhak Hoeji (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • K. Hroboňová, et al. (2014). HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. ResearchGate. Retrieved from [Link]

  • I. Ilisz, et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. Retrieved from [Link]

  • Chromatography Today (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of (S)-2-Amino-2-phenylacetamide Hydrochloride in Pharmaceutical Intermediate Synthesis

Introduction: The Imperative of Chirality in Modern Drug Development In contemporary pharmaceutical science, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail but a critical determi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In contemporary pharmaceutical science, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail but a critical determinant of its efficacy and safety. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[1] Consequently, different enantiomers of a chiral drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological profiles.[2][3] This reality has propelled the demand for enantiomerically pure chiral building blocks—versatile molecules that serve as foundational starting materials for the asymmetric synthesis of complex APIs.[1][4][5][6]

(S)-2-Amino-2-phenylacetamide hydrochloride stands out as a premier chiral building block. Its structure, featuring a stereochemically defined α-amino amide moiety, makes it a highly valuable precursor for a range of pharmaceuticals, most notably in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes.[7][8][9][10][11][12][13][14][15] This guide provides an in-depth exploration of the chemical properties of (S)-2-Amino-2-phenylacetamide hydrochloride and offers detailed protocols for its application in the synthesis of a key pharmaceutical intermediate.

Physicochemical Properties and Synthetic Reactivity

(S)-2-Amino-2-phenylacetamide hydrochloride is the hydrochloride salt of the (S)-enantiomer of phenylglycinamide. The presence of the hydrochloride salt enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

  • Molecular Formula: C₈H₁₁ClN₂O

  • Key Functional Groups:

    • Primary Amine (-NH₂): A nucleophilic center that readily participates in reactions such as N-acylation and reductive amination.[16][17]

    • Primary Amide (-CONH₂): A relatively stable group that can be hydrolyzed under harsh acidic or basic conditions.[16]

    • Chiral Center (α-carbon): The stereogenic center that imparts chirality to the molecule and its downstream derivatives.

The primary amine is the most reactive site for synthetic transformations. Its nucleophilicity allows for the straightforward formation of new carbon-nitrogen bonds, which is a cornerstone of many drug synthesis pathways.

Application Protocol I: Synthesis of a Boc-Protected Dipeptide Intermediate for a DPP-4 Inhibitor

This protocol details the N-acylation of (S)-2-Amino-2-phenylacetamide hydrochloride with a Boc-protected amino acid. This reaction forms a peptide bond and is a representative step in the synthesis of peptidomimetic drugs like Saxagliptin.[7][10] We will use N-Boc-(S)-3-hydroxyadamantylglycine as the coupling partner, a key intermediate for Saxagliptin.[8][9]

Workflow for N-Acylation

G cluster_0 Reaction Setup cluster_1 Peptide Coupling cluster_2 Work-up & Purification A Dissolve (S)-2-Amino-2-phenylacetamide HCl and N-Boc-(S)-3-hydroxyadamantylglycine in an aprotic solvent (e.g., DCM). B Add a non-nucleophilic base (e.g., DIPEA) to neutralize HCl and activate the carboxylic acid. A->B Neutralization C Cool the mixture to 0°C. B->C D Add a peptide coupling agent (e.g., EDC·HCl/HOBt). C->D Initiate Coupling E Stir at room temperature for 12-24 hours. D->E Reaction Progress F Aqueous work-up: Wash with dilute acid, base, and brine. E->F G Dry the organic layer (e.g., Na₂SO₄) and concentrate in vacuo. F->G H Purify by column chromatography. G->H Isolation

Caption: Workflow for the synthesis of a dipeptide intermediate.

Experimental Protocol: N-Acylation

Objective: To synthesize (S)-N-(tert-butoxycarbonyl)-3-hydroxy-α-((S)-2-oxo-1-phenyl-2-aminoethyl)adamantane-1-glycine.

Materials & Reagents:

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
(S)-2-Amino-2-phenylacetamide HCl1.0186.6410.01.87 g
N-Boc-(S)-3-hydroxyadamantylglycine1.0339.4310.03.39 g
EDC·HCl (EDAC)1.2191.7012.02.30 g
HOBt1.2135.1312.01.62 g
DIPEA (N,N-Diisopropylethylamine)2.5129.2425.04.35 mL
Dichloromethane (DCM), anhydrous---100 mL

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add (S)-2-Amino-2-phenylacetamide hydrochloride (1.87 g, 10.0 mmol) and N-Boc-(S)-3-hydroxyadamantylglycine (3.39 g, 10.0 mmol).

  • Add anhydrous dichloromethane (100 mL) and stir to suspend the solids.

  • Add N,N-Diisopropylethylamine (DIPEA) (4.35 mL, 25.0 mmol) to the suspension. Stir at room temperature for 15 minutes. The initial suspension should become a clearer solution as the free amine is generated.

  • Coupling Reaction: Cool the flask to 0°C in an ice bath.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.62 g, 12.0 mmol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2.30 g, 12.0 mmol).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure dipeptide intermediate.

Safety Precautions:

  • EDC·HCl and HOBt are irritants; handle with appropriate personal protective equipment (PPE).[18]

  • DIPEA is a corrosive and flammable liquid.

  • DCM is a volatile solvent and a suspected carcinogen; perform all operations in a well-ventilated fume hood.[19][20]

Application Protocol II: Chiral Purity Analysis by HPLC

The stereochemical integrity of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (% ee) of chiral compounds.[2][21][22]

Principle of Chiral HPLC Separation

G cluster_0 Chiral Separation Principle cluster_1 Detection A Racemic Mixture (R & S) {Mobile Phase B Chiral Stationary Phase (CSP) Forms transient diastereomeric complexes A->B Injection C Separated Enantiomers {Different retention times B->C Elution D UV Detector C->D E Chromatogram (Two separate peaks) D->E

Caption: Principle of enantiomeric separation by chiral HPLC.

Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (% ee) of the synthesized dipeptide intermediate.

HPLC System and Conditions:

ParameterCondition
HPLC System Standard HPLC with UV detector
Column Chiralpak® AD-H (amylose-based) (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Isocratic: 80:20 Hexane:Isopropanol (+0.1% Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Ambient)
Detection Wavelength 220 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a solution of the purified product in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Data Analysis:

    • Identify and integrate the peak areas corresponding to the (S,S)-diastereomer (the desired product) and the potential (R,S)-diastereomer impurity.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

    • Where Area_major is the peak area of the desired (S,S)-diastereomer and Area_minor is the peak area of the undesired diastereomer.

Rationale for Method Selection: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® are highly versatile and effective for separating a wide range of chiral molecules, including those with amide functionalities.[23] The use of trifluoroacetic acid in the mobile phase can improve peak shape for amine-containing compounds.

Causality and Trustworthiness in Synthesis

  • Choice of Coupling Reagents: The combination of EDC·HCl and HOBt is a classic and reliable method for peptide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to racemization and side reactions, thereby ensuring the stereochemical integrity of the product.[24]

  • Role of the Base: DIPEA is a sterically hindered, non-nucleophilic base. Its primary role is to neutralize the hydrochloride salt of the starting amine and the HCl generated during the reaction. Its bulky nature prevents it from competing with the primary amine as a nucleophile, thus avoiding unwanted side products.

  • Self-Validating Protocol: The trustworthiness of this synthetic protocol is validated by the analytical step. A high % ee value (>99%) determined by chiral HPLC confirms that the chosen reaction conditions were effective in preserving the stereochemistry of the chiral centers. This analytical feedback loop is critical in pharmaceutical development.[2][]

Conclusion

(S)-2-Amino-2-phenylacetamide hydrochloride is a quintessential example of a high-value chiral building block that enables the efficient and stereocontrolled synthesis of complex pharmaceutical intermediates.[4][6] The protocols detailed herein for N-acylation and subsequent chiral analysis represent a robust and reliable workflow applicable in drug discovery and development settings. By understanding the underlying chemical principles and employing rigorous analytical validation, researchers can confidently utilize this versatile intermediate to construct the next generation of life-saving medicines.

References

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  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.Name of the source.
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  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
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  • Preparation of an Amino Acid Intermediate for the Dipeptidyl Peptidase IV Inhibitor, Saxagliptin, using a Modified Phenylalanine Dehydrogenase.
  • 2-Amino-2-phenylacetamide.Sigma-Aldrich.
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Method

Application Note &amp; Protocols: High-Purity Crystallization of (S)-2-Amino-2-phenylacetamide Hydrochloride

Abstract (S)-2-Amino-2-phenylacetamide hydrochloride, a key chiral intermediate in pharmaceutical synthesis, demands high purity and specific solid-state properties for optimal performance in downstream applications. Cry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Amino-2-phenylacetamide hydrochloride, a key chiral intermediate in pharmaceutical synthesis, demands high purity and specific solid-state properties for optimal performance in downstream applications. Crystallization is a critical final step in its manufacturing process, serving not only to purify the active pharmaceutical ingredient (API) but also to control its crystal form (polymorphism), particle size distribution (PSD), and overall stability.[][2][3] This guide provides a detailed exploration of the foundational principles and practical protocols for the crystallization of this compound, designed for researchers, scientists, and drug development professionals. We will delve into two primary, robust techniques—Cooling Crystallization and Antisolvent Crystallization—explaining the causal science behind each procedural step to empower users to optimize their outcomes.

Foundational Principles: The Science of Crystal Formation

A successful crystallization process is a carefully controlled thermodynamic event, governed by the principles of supersaturation, nucleation, and crystal growth.[4] Understanding these pillars is essential for troubleshooting and developing a robust, scalable process.

  • Supersaturation: This is the primary driving force for crystallization. A solution becomes supersaturated when it contains more dissolved solute than it can thermodynamically hold at equilibrium.[5] This unstable state can be induced by cooling a saturated solution, evaporating the solvent, or adding an antisolvent.[4][6] The level of supersaturation directly influences the rates of both nucleation and growth; high supersaturation often leads to rapid nucleation, resulting in many small crystals, while lower supersaturation favors the growth of larger, more uniform crystals.[7]

  • Nucleation: This is the birth of a new crystal. It can occur through two mechanisms:

    • Primary Nucleation: The spontaneous formation of new crystal nuclei directly from a clear solution when a critical level of supersaturation is reached.[]

    • Secondary Nucleation: Nucleation induced by the presence of existing crystals of the same substance.[] This is often triggered by agitation or collisions between crystals and equipment surfaces and is a dominant factor in industrial crystallizers.[3]

  • Crystal Growth: Once stable nuclei have formed, they grow by the successive addition of solute molecules from the supersaturated solution onto their surfaces.[4] The rate of growth is influenced by factors such as temperature, supersaturation level, and solvent-solute interactions.[][7]

The interplay of these mechanisms, dictated by process parameters, determines the final attributes of the crystalline product, including purity, crystal size and shape, and polymorphic form.[5]

Physicochemical Profile: (S)-2-Amino-2-phenylacetamide Hydrochloride

Understanding the molecule's properties is the first step in designing a crystallization strategy. As a hydrochloride salt of an amino amide, the compound exhibits high polarity.

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂O[8]
Molecular Weight 186.64 g/mol [8]
General Description A hydrochloride salt consisting of a phenylacetamide structure with a chiral amino group at the alpha position. The hydrochloride form enhances polarity and aqueous solubility.[9][10]
Predicted Solubility Expected to be soluble in polar protic solvents like water, methanol, and ethanol; sparingly soluble in less polar solvents like acetone and isopropanol; and insoluble in non-polar solvents like hexanes.[11]

Strategic Selection of Crystallization Method

The choice of crystallization technique is dictated by the solubility profile of the compound and its thermal stability. For (S)-2-Amino-2-phenylacetamide hydrochloride, cooling and antisolvent methods are highly effective.

start Crude (S)-2-Amino-2-phenylacetamide HCl solubility_check Determine Solubility Profile: Is solubility strongly temperature-dependent in a suitable solvent? start->solubility_check cooling Pursue Cooling Crystallization solubility_check->cooling  Yes find_antisolvent Find a miscible solvent in which the compound is insoluble (antisolvent). solubility_check->find_antisolvent No / Limited end_cooling High-Purity Crystals cooling->end_cooling antisolvent Pursue Antisolvent Crystallization end_antisolvent High-Purity Crystals antisolvent->end_antisolvent find_antisolvent->antisolvent

Caption: Decision tree for selecting a crystallization method.

Experimental Protocols

Safety Precaution: Always perform crystallization in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Controlled Cooling Crystallization

This method is ideal when the compound's solubility shows a significant positive correlation with temperature in a chosen solvent.[6] A solution saturated at a high temperature becomes supersaturated upon cooling, inducing crystallization.[12]

Rationale for Solvent Selection: A mixture of ethanol and water is proposed. Ethanol provides good solubility at elevated temperatures, while the presence of water, a highly polar solvent, ensures the hydrochloride salt remains solvated. The ratio can be tuned to optimize yield and crystal habit.

ParameterValue / DescriptionRationale & Causality
Solvent System 90:10 Ethanol:Water (v/v)Balances solvency power at high temperature with reduced solubility at low temperature to ensure high recovery.
Initial Concentration Approx. 100 g/L (determine experimentally)Aims for a saturated or near-saturated solution at the boiling point to maximize yield upon cooling.
Dissolution Temp. ~75-80 °C (near boiling)Ensures complete dissolution of the compound and impurities.[13]
Cooling Rate 10-20 °C per hourA slow cooling rate promotes crystal growth over nucleation, leading to larger, more easily filterable crystals with higher purity.[7][12]
Agitation Speed 100-150 RPMGentle agitation maintains solution homogeneity and improves heat transfer without causing excessive secondary nucleation or crystal breakage.[5][7]
Final Temp. 0-5 °CMaximizes the precipitation of the product by taking advantage of its low solubility at cold temperatures.

Step-by-Step Methodology:

  • Dissolution: Charge a clean, dry reactor with the crude (S)-2-Amino-2-phenylacetamide hydrochloride. Add the 90:10 ethanol:water solvent system.

  • Heating: While stirring gently (100-150 RPM), heat the mixture to 75-80 °C until all solids are completely dissolved. Visually confirm that the solution is clear.

  • Controlled Cooling: Set the reactor's cooling program to decrease the temperature from 80 °C to 20 °C over 3-4 hours (approx. 15-20 °C/hour). The onset of crystallization (cloud point) should be observed.

  • Seeding (Optional but Recommended): At a temperature just below the cloud point, a small quantity of pure seed crystals can be added to promote secondary nucleation and ensure control over the final crystal form.[4]

  • Cold Soak: Once the solution reaches 20 °C, continue cooling to 0-5 °C and hold at this temperature for at least 2 hours with continued gentle agitation. This "aging" step allows for maximum crystal growth and yield.

  • Isolation: Isolate the crystals via vacuum filtration using a Buchner funnel.[12]

  • Washing: Gently wash the crystal cake with a small amount of ice-cold solvent (90:10 ethanol:water) to remove residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization

This technique is useful when the compound is highly soluble in a solvent even at low temperatures, or when it is thermally sensitive.[6] Crystallization is induced by adding a miscible "antisolvent" in which the compound is insoluble.[4]

Rationale for Solvent/Antisolvent Selection: Methanol is an excellent solvent for the polar hydrochloride salt. Isopropyl alcohol (IPA) is miscible with methanol but is significantly less polar, making it an effective antisolvent to reduce the compound's solubility and force precipitation.

ParameterValue / DescriptionRationale & Causality
Solvent MethanolHigh solvency for the compound at room temperature.
Antisolvent Isopropyl Alcohol (IPA)Miscible with methanol but a poor solvent for the compound, effectively inducing supersaturation.
Operating Temp. 20-25 °C (Isothermal)Avoids temperature effects, isolating the antisolvent addition as the sole driver of supersaturation for better control.
Antisolvent Addition Rate 1-2 mL per minuteA slow, controlled addition rate maintains a moderate level of supersaturation, favoring crystal growth over uncontrolled precipitation (oiling out).
Final Solvent:Antisolvent Ratio 1:3 (v/v) (Methanol:IPA)This ratio should be optimized to maximize yield while maintaining a slurry that is easy to filter.
Agitation Speed 150-200 RPMSlightly higher agitation is needed to ensure rapid mixing of the antisolvent and prevent localized high supersaturation.[5]

Step-by-Step Methodology:

  • Dissolution: In a reactor at room temperature (20-25 °C), dissolve the crude (S)-2-Amino-2-phenylacetamide hydrochloride in a minimal amount of methanol. Stir until the solution is completely clear.

  • Antisolvent Addition: Begin the slow, controlled addition of IPA to the stirred solution (150-200 RPM) via a syringe pump or addition funnel.

  • Induction: The solution will become cloudy as nucleation begins. Continue adding the antisolvent at the prescribed rate.

  • Maturation: Once the full volume of antisolvent has been added (to a final ratio of 1:3 Methanol:IPA), allow the resulting slurry to stir at room temperature for an additional 2-3 hours to allow for crystal growth and equilibration.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystal cake with a small amount of the final solvent mixture (1:3 Methanol:IPA) or pure IPA.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C.

Overall Process Workflow

The following diagram illustrates the generalized workflow from crude product to final, purified crystalline material.

cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Finishing crude Crude Solid dissolve Dissolution in Selected Solvent crude->dissolve induce Induce Supersaturation (Cooling or Antisolvent Addition) dissolve->induce nucleation Nucleation induce->nucleation growth Crystal Growth & Maturation nucleation->growth filtration Vacuum Filtration growth->filtration washing Cake Washing filtration->washing drying Drying washing->drying pure Pure Crystalline Product drying->pure

Caption: Generalized workflow for API crystallization.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Myerson, A. S. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (1984). Crystallization of amino acid - JPS5939857A.
  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. University of Rhode Island. Retrieved from [Link]

  • Tyler Parra. (2020, July 17). How To Recrystallize A Solid. YouTube. Retrieved from [Link]

  • Google Patents. (1992). Method for crystallization of amino acids - US5118815A.
  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved from [Link]

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Application

Application Note: A Scalable, High-Purity Synthesis of (S)-2-Amino-2-phenylacetamide Hydrochloride for Pharmaceutical Applications

Abstract This application note provides a comprehensive, scalable, and field-proven protocol for the synthesis of (S)-2-Amino-2-phenylacetamide hydrochloride, a critical chiral intermediate in the pharmaceutical industry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, scalable, and field-proven protocol for the synthesis of (S)-2-Amino-2-phenylacetamide hydrochloride, a critical chiral intermediate in the pharmaceutical industry. The described methodology emphasizes a chemoenzymatic approach, leveraging the high stereoselectivity of enzymatic kinetic resolution to achieve high enantiomeric purity. This guide is intended for researchers, chemists, and process development professionals engaged in the scale-up synthesis of chiral active pharmaceutical ingredients (APIs). The protocol is presented in three main stages: synthesis of the racemic precursor, enzymatic kinetic resolution, and final salt formation, complete with detailed experimental procedures, analytical methods for quality control, and safety considerations.

Introduction: The Significance of Chiral Purity

(S)-2-Amino-2-phenylacetamide, also known as L-phenylglycinamide, is a vital building block in the synthesis of numerous pharmaceuticals. The stereochemistry of this intermediate is paramount, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicological profiles. Consequently, the development of robust, scalable, and economically viable methods for producing single-enantiomer compounds is a cornerstone of modern drug development.

This application note details a reliable and scalable chemoenzymatic route to (S)-2-Amino-2-phenylacetamide hydrochloride. The core of this strategy is an enzymatic kinetic resolution, a technique lauded for its high efficiency and environmental benefits over traditional chiral resolution methods.[1][2] By employing a specific enzyme, we can selectively process one enantiomer of a racemic mixture, allowing for the isolation of the desired enantiomer in high purity.

Strategic Overview of the Synthetic Pathway

The synthesis is logically structured into three distinct stages, ensuring clarity and ease of implementation at a larger scale.

Synthetic_Workflow cluster_stage1 Stage 1: Racemic Precursor Synthesis cluster_stage2 Stage 2: Enzymatic Kinetic Resolution cluster_stage3 Stage 3: Salt Formation L_Phenylglycine L-Phenylglycine DL_Phenylglycine_Ester DL-Phenylglycine Methyl Ester L_Phenylglycine->DL_Phenylglycine_Ester Esterification & Racemization DL_Phenylglycinamide DL-2-Amino-2-phenylacetamide DL_Phenylglycine_Ester->DL_Phenylglycinamide Amidation Enzymatic_Resolution Enzymatic Kinetic Resolution (Penicillin G Acylase) DL_Phenylglycinamide->Enzymatic_Resolution S_Phenylglycinamide (S)-2-Amino-2-phenylacetamide (Free Base) Enzymatic_Resolution->S_Phenylglycinamide Unreacted_Ester Unreacted D-Phenylacetyl- (R)-phenylglycinamide Enzymatic_Resolution->Unreacted_Ester Hydrochloride_Salt (S)-2-Amino-2-phenylacetamide Hydrochloride S_Phenylglycinamide->Hydrochloride_Salt HCl Salt Formation

Caption: Overall synthetic workflow for (S)-2-Amino-2-phenylacetamide hydrochloride.

Detailed Protocols and Methodologies

Stage 1: Synthesis of Racemic 2-Amino-2-phenylacetamide

The synthesis of the racemic starting material is a critical first step. This protocol begins with the readily available L-phenylglycine, which is converted to its methyl ester, racemized, and then amidated.

Protocol 1.1: Preparation of DL-Phenylglycine Methyl Ester

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, suspend L-phenylglycine (1.0 eq) in methanol (4-5 volumes).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (1.25 eq) to the stirred suspension. The addition is exothermic, and the temperature should be controlled.

  • Esterification and Racemization: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 3-4 hours. During this step, both esterification and racemization occur.[3][4]

  • Work-up: Cool the reaction mixture to room temperature. The product, DL-phenylglycine methyl ester, can be carried forward to the next step as the sulfate salt in the methanol solution.

Protocol 1.2: Amidation to DL-2-Amino-2-phenylacetamide

  • Ammonia Addition: Cool the solution of DL-phenylglycine methyl ester sulfate to 0-5 °C. Slowly add this solution to a reactor containing a stirred aqueous solution of ammonia (25% w/w) at a temperature maintained below 40 °C.

  • Reaction: Stir the resulting mixture at 40 °C for 4-6 hours to facilitate the conversion of the ester to the amide.[3]

  • Isolation: After the reaction is complete, cool the mixture and isolate the precipitated DL-2-Amino-2-phenylacetamide by filtration. Wash the solid with cold water and dry under vacuum.

Stage 2: Enzymatic Kinetic Resolution

This stage is the cornerstone of the enantioselective synthesis, employing Penicillin G Acylase to selectively acylate the L-enantiomer, allowing for the separation of the desired (S)-enantiomer.

Enzymatic_Resolution Racemic_Amide DL-2-Amino-2-phenylacetamide Enzyme Immobilized Penicillin G Acylase + Phenylacetic acid methyl ester Racemic_Amide->Enzyme S_Amide (S)-2-Amino-2-phenylacetamide (unreacted) Enzyme->S_Amide R_Acylated_Amide N-phenylacetyl-(R)-2-Amino-2-phenylacetamide Enzyme->R_Acylated_Amide Separation Separation (e.g., Extraction) S_Amide->Separation R_Acylated_Amide->Separation

Caption: Enzymatic kinetic resolution of racemic 2-Amino-2-phenylacetamide.

Protocol 2.1: Enzymatic Kinetic Resolution

  • Reaction Setup: In a pH-controlled reactor, suspend DL-2-Amino-2-phenylacetamide in an appropriate buffer solution (e.g., phosphate buffer, pH 7.8-8.5).

  • Enzyme and Acyl Donor Addition: Add immobilized Penicillin G Acylase (from E. coli) and phenylacetic acid methyl ester as the acyl donor.[5][6] The enzyme loading will need to be optimized for scale.

  • Enantioselective Acylation: Maintain the reaction at a controlled temperature (e.g., 37-50 °C) with gentle stirring. The enzyme will selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.[5][6]

  • Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC until approximately 50% conversion is reached, indicating that the majority of the (R)-enantiomer has been acylated.

  • Work-up and Separation:

    • Filter off the immobilized enzyme for reuse.

    • Adjust the pH of the filtrate to acidic (e.g., pH 2 with HCl) to precipitate the N-phenylacetyl-(R)-2-Amino-2-phenylacetamide.

    • Filter to remove the acylated (R)-enantiomer.

    • Adjust the pH of the filtrate to basic (e.g., pH 10-11 with NaOH) to precipitate the (S)-2-Amino-2-phenylacetamide free base.

    • Filter, wash with cold water, and dry the product under vacuum.

Stage 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the enantiomerically pure free base to its hydrochloride salt for improved stability and handling.

Protocol 3.1: Hydrochloride Salt Formation

  • Dissolution: Dissolve the (S)-2-Amino-2-phenylacetamide free base in a suitable organic solvent, such as isopropanol or ethyl acetate.

  • HCl Addition: To the stirred solution, add a solution of hydrogen chloride in the same solvent, or bubble anhydrous HCl gas through the solution.[7] Alternatively, trimethylchlorosilane in an appropriate solvent can be used.[8][9]

  • Crystallization: The hydrochloride salt will precipitate out of the solution. The crystallization can be enhanced by cooling the mixture.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (S)-2-Amino-2-phenylacetamide hydrochloride.

Quality Control and Analytical Characterization

Rigorous analytical testing is essential to ensure the chemical and enantiomeric purity of the final product.

Parameter Method Typical Conditions Acceptance Criteria
Identity ¹H NMR, ¹³C NMRDMSO-d₆ or D₂OConforms to the structure of (S)-2-Amino-2-phenylacetamide hydrochloride.
Chemical Purity HPLCC18 column, mobile phase of acetonitrile/water with a buffer.≥ 99.5%
Enantiomeric Purity Chiral HPLCChiral stationary phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based).[10]≥ 99.8% ee (enantiomeric excess)
Optical Rotation PolarimetryMeasured in a suitable solvent (e.g., water or methanol).Specific rotation corresponding to the (S)-enantiomer.
Residual Solvents GC-HSAs per ICH guidelines.Within specified limits.

Safety and Handling Precautions

All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

  • Hydrogen Chloride (gas or solution): Corrosive. Handle with extreme care in a well-ventilated area.

  • Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with appropriate PPE.

  • Ammonia: Corrosive and toxic. Use in a well-ventilated fume hood.

  • Organic Solvents (Methanol, Isopropanol, Ethyl Acetate): Flammable. Keep away from ignition sources.

Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.[4][11][12][13]

Conclusion

The chemoenzymatic approach detailed in this application note provides a scalable, efficient, and highly selective method for the synthesis of (S)-2-Amino-2-phenylacetamide hydrochloride. The use of enzymatic kinetic resolution offers significant advantages in achieving high enantiomeric purity, which is critical for the production of safe and effective pharmaceuticals. This protocol is designed to be a valuable resource for scientists and engineers in the pharmaceutical industry, enabling the reliable production of this key chiral intermediate.

References

  • Hindustan Antibiot Bull. 2005;47-48(1-4):41-4. Resolution of DL-Phenylglycine by Penicillin G acylase.
  • Green Chemistry (RSC Publishing). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase.
  • Frontiers in Catalysis. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycinamide by direct coupling of the Strecker synthesis with a nitrilase reaction.
  • Google Patents.
  • Fisher Scientific. (2025).
  • ResearchGate. (2006).
  • Green Chemistry (RSC Publishing). A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Frontiers in Catalysis. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycinamide by direct coupling of the Strecker synthesis with a nitrilase reaction.
  • Fluorochem. (2024).
  • ResearchGate.
  • Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.
  • Organic Syntheses. Organic Syntheses Procedure.
  • ReAgent Chemicals. Material Safety Data Sheets (MSDS)
  • SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
  • PMC. A Convenient Synthesis of Amino Acid Methyl Esters.
  • PMC.
  • ResearchGate. (2016). How to convert amino acid to its hydrochloride?
  • PubMed Central. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.
  • Indian Journal of Chemistry. (2000). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
  • Google Patents. EP3197863A1 - Salt of phenylglycine methyl ester.
  • ResearchGate. Enantioseparation of ??
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  • PMC. (2018).
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  • PubMed. (2002). Sheet structure of an L,D-dipeptide aggregate: inclusion compounds of (S)-phenylglycyl-(R)-phenylglycine with amides.
  • PMC. Protein Engineering of Penicillin Acylase.
  • Deep Blue Repositories. Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine.
  • PubMed. (2017). Synthesis of Chirally Pure Enantiomers by Lipase.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-2-Amino-2-phenylacetamide hydrochloride

Welcome to the technical support center for the synthesis of (S)-2-Amino-2-phenylacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-2-phenylacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (S)-2-Amino-2-phenylacetamide hydrochloride?

A1: The most prevalent method is a multi-step process that typically begins with a Strecker synthesis to form the key intermediate, 2-amino-2-phenylacetonitrile. This is followed by a controlled hydrolysis of the nitrile to the primary amide, and finally, the formation of the hydrochloride salt. To achieve the desired (S)-enantiomer, either an asymmetric Strecker synthesis is employed, or a resolution of the racemic mixture is performed. Chemoenzymatic methods, using a nitrilase enzyme for the hydrolysis step, are also increasingly common for achieving high enantioselectivity.

Q2: Why is controlling the stereochemistry so critical in this synthesis?

A2: (S)-2-Amino-2-phenylacetamide is a chiral molecule, and its biological activity is often highly dependent on its stereochemistry. The (R)-enantiomer may have different pharmacological effects, reduced efficacy, or even undesired side effects. Therefore, for pharmaceutical applications, it is crucial to produce the (S)-enantiomer with high enantiomeric purity.

Q3: What are the main side reactions I should be aware of?

A3: The primary side reactions of concern are:

  • Racemization: Loss of enantiomeric purity of the desired (S)-isomer.

  • Over-hydrolysis: Formation of the corresponding carboxylic acid, (S)-2-amino-2-phenylacetic acid (phenylglycine), instead of the desired amide.

  • Formation of Benzaldehyde Cyanohydrin: A common byproduct from the initial Strecker synthesis.

  • Unreacted Intermediates and Starting Materials: Residual benzaldehyde, 2-amino-2-phenylacetonitrile, or other reagents.

Q4: How can I monitor the progress of the reaction and the formation of impurities?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique. You will likely need both a chiral and an achiral HPLC method.

  • Achiral HPLC: To quantify the conversion of starting materials and the formation of non-chiral byproducts like phenylglycine and benzaldehyde cyanohydrin.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of your (S)-2-Amino-2-phenylacetamide and to check for the presence of the (R)-enantiomer.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a detailed look at the common side reactions, their mechanisms, and actionable troubleshooting steps.

Side Reaction 1: Racemization of the Chiral Center

The Problem: You are observing a decrease in the enantiomeric excess (e.e.) of your (S)-2-Amino-2-phenylacetamide product.

The Causality: The chiral center in the intermediate, (S)-2-amino-2-phenylacetonitrile, is susceptible to racemization, particularly under basic conditions. The mechanism involves the deprotonation of the α-carbon, leading to the formation of a planar achiral intermediate (an anion or an imine tautomer), which can be re-protonated from either face, resulting in a mixture of (R) and (S) enantiomers. Alkaline conditions (pH > 9) significantly accelerate this process.[1]

Troubleshooting Protocol:

  • pH Control during Hydrolysis:

    • Action: Carefully monitor and control the pH during the hydrolysis of the nitrile. If using a chemical hydrolysis method, avoid strongly basic conditions for prolonged periods.

    • Rationale: Maintaining a neutral or mildly acidic pH will minimize the rate of racemization.

  • Temperature Management:

    • Action: Perform the synthesis and subsequent work-up at the lowest practical temperature.

    • Rationale: Racemization is a thermally accelerated process. Lower temperatures will slow down the rate of epimerization.

  • Minimize Reaction Time:

    • Action: Optimize your reaction conditions to minimize the overall reaction time, especially during steps where the chiral intermediate is exposed to potentially racemizing conditions.

    • Rationale: Prolonged exposure to harsh conditions increases the likelihood of racemization.

Workflow for Preventing Racemization: ```dot graph Racemization_Prevention { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Synthesis of\n(S)-2-amino-2-phenylacetonitrile"]; Hydrolysis [label="Hydrolysis Step"]; Workup [label="Work-up and Isolation"]; Product [label="(S)-2-Amino-2-phenylacetamide\n(High e.e.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Racemized_Product [label="Racemic Mixture\n(Low e.e.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Hydrolysis; Hydrolysis -> Workup; Workup -> Product;

subgraph "Troubleshooting" { node [fillcolor="#FBBC05", fontcolor="#202124"]; pH_Control [label="Maintain pH < 9"]; Temp_Control [label="Low Temperature"]; Time_Control [label="Minimize Reaction Time"]; }

Hydrolysis -> Racemized_Product [label="High pH / High Temp", color="#EA4335", style=dashed]; pH_Control -> Hydrolysis [color="#34A853"]; Temp_Control -> Hydrolysis [color="#34A853"]; Time_Control -> Hydrolysis [color="#34A853"]; }

Caption: Hydrolysis pathway and the over-hydrolysis side reaction.

Side Reaction 3: Formation of Benzaldehyde Cyanohydrin (Mandelonitrile)

The Problem: You have an unknown impurity in your crude product that is identified as mandelonitrile.

The Causality: During the initial Strecker synthesis, the cyanide ion can directly attack the carbonyl carbon of benzaldehyde, especially under neutral or slightly acidic conditions. [2][3]This reaction is in competition with the formation of the imine, which is the precursor to the desired aminonitrile. [4][5] Troubleshooting Protocol:

  • Optimize Strecker Reaction Conditions:

    • Action: Ensure a sufficient excess of ammonia or the amine source is present during the Strecker reaction. Running the reaction at a slightly basic pH can also favor imine formation over cyanohydrin formation.

    • Rationale: A higher concentration of the amine will shift the equilibrium towards the formation of the imine, thereby outcompeting the direct attack of cyanide on the aldehyde.

  • Purification of the Intermediate:

    • Action: Purify the 2-amino-2-phenylacetonitrile intermediate before proceeding to the hydrolysis step. This can often be achieved by crystallization or chromatography.

    • Rationale: Removing the cyanohydrin impurity at an early stage will prevent it from being carried through to the final product.

  • Work-up Procedure:

    • Action: During the work-up of the Strecker reaction, a basic wash (e.g., with sodium bicarbonate solution) can help to decompose the cyanohydrin back to benzaldehyde and cyanide, which can then be removed.

    • Rationale: The formation of cyanohydrin is reversible, and this equilibrium can be shifted back towards the starting materials under basic conditions.

Competitive Reaction Pathways:

Caption: Competing pathways in the Strecker synthesis.

Analytical Data Interpretation

Table 1: Typical HPLC Retention Times for Key Compounds

CompoundTypical Retention Time (min) on C18 columnNotes
Benzaldehyde8.5Can be a starting material impurity or from cyanohydrin decomposition.
Benzaldehyde Cyanohydrin7.2Side product from the Strecker synthesis.
(S)-Phenylglycine3.1Over-hydrolysis product.
(S)-2-Amino-2-phenylacetamide4.5Desired product.
(R)-2-Amino-2-phenylacetamideVaries with chiral columnThe undesired enantiomer.
2-Amino-2-phenylacetonitrile5.8Unreacted intermediate.

Note: Retention times are illustrative and will vary depending on the specific HPLC method (column, mobile phase, flow rate, etc.).

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis
  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic or acidic modifier (e.g., diethylamine or trifluoroacetic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample and compare the retention times of the peaks to those of authentic standards of the (S) and (R) enantiomers.

References

Sources

Optimization

Technical Support Center: Chiral Separation of 2-Amino-2-phenylacetamide Enantiomers

Welcome to the technical support center for the HPLC separation of 2-amino-2-phenylacetamide enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC separation of 2-amino-2-phenylacetamide enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps needed to overcome common challenges in this specific chiral separation.

Introduction to the Challenge

2-Amino-2-phenylacetamide, also known as phenylglycinamide, is a chiral molecule with a primary amine and an amide functional group attached to a stereocenter.[1][2][3][4][5] The successful separation of its (R) and (S) enantiomers is critical in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[3][6] Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, but achieving optimal resolution requires careful method development and troubleshooting.[7][8] This guide will walk you through common issues and their scientific solutions.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the HPLC separation of 2-amino-2-phenylacetamide enantiomers in a question-and-answer format.

Issue 1: Poor or No Enantiomeric Resolution

Question: I am injecting a racemic standard of 2-amino-2-phenylacetamide, but I am seeing only a single peak or two poorly resolved peaks. What are the likely causes and how can I improve the separation?

Answer: Poor resolution in chiral HPLC is a common issue that can stem from several factors.[9] The fundamental principle of chiral separation is the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), which have different interaction energies.[10] If these interactions are not optimal, resolution will be compromised.

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For primary amines like 2-amino-2-phenylacetamide, certain CSPs are more effective.

    • Expert Insight: Crown ether-based CSPs, such as Crownpak CR(+), are specifically designed for the separation of compounds with primary amino groups and have been shown to be effective for phenylglycine and its derivatives.[11][12][13] The chiral recognition mechanism involves the formation of an inclusion complex between the protonated primary amine of the analyte and the crown ether cavity.[13][14] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also widely applicable but may require more extensive mobile phase optimization.[15] Pirkle-type phases can also be effective, relying on π-π interactions, hydrogen bonding, and steric hindrance.[8]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.

    • For Crown Ether CSPs: These columns typically use an acidic aqueous mobile phase. A common mobile phase is aqueous perchloric acid.[11][16] The low pH ensures the primary amine of 2-amino-2-phenylacetamide is protonated (-NH3+), which is essential for complexation with the crown ether.[12]

    • For Polysaccharide CSPs: These are often used in normal-phase, polar organic, or reversed-phase modes.

      • Normal Phase (e.g., Hexane/Ethanol/Isopropanol): The ratio of the alcohol modifier is critical. Increasing the alcohol content generally reduces retention but can either increase or decrease selectivity.

      • Reversed Phase (e.g., Acetonitrile/Water with additives): Additives like ammonium bicarbonate or ammonium acetate are often necessary to achieve good peak shape and resolution.[15] For basic compounds like 2-amino-2-phenylacetamide, a basic additive like diethylamine (DEA) might be needed to suppress interactions with residual silanols, although this can negatively impact MS detection.[9][15]

  • Incorrect Column Temperature: Temperature has a complex effect on chiral separations.[17][18][19]

    • Expert Insight: Generally, lower temperatures enhance the stability of the diastereomeric complexes, leading to increased selectivity and better resolution.[9][20][21] However, this often comes at the cost of broader peaks due to slower kinetics. Conversely, higher temperatures can improve peak efficiency but may reduce selectivity.[17][19] In some rare cases, an increase in temperature can lead to better resolution or even a reversal of the elution order.[17][19][22] It is crucial to control and optimize the column temperature for your specific method.

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Issue 2: Asymmetric or Tailing Peaks

Question: My peaks for the 2-amino-2-phenylacetamide enantiomers are tailing significantly, which is affecting my ability to accurately quantify them. What is causing this and how can I fix it?

Answer: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by column overload. For a basic compound like 2-amino-2-phenylacetamide, interactions with acidic silanol groups on the silica support of the CSP are a common cause.

  • Secondary Silanol Interactions: The basic amine group of your analyte can interact strongly with residual acidic silanol groups on the silica surface, leading to tailing.

    • Solution: Add a basic modifier to the mobile phase to compete with the analyte for these active sites. For reversed-phase or polar organic modes, adding 0.1% diethylamine (DEA) or another suitable amine can dramatically improve peak shape.[9] For acidic mobile phases used with crown ether columns, the high concentration of acid typically minimizes these interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.

    • Solution: Reduce the sample concentration or injection volume. Perform a dilution series (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves significantly with dilution, you were likely overloading the column.[9]

  • Column Contamination or Degradation: Over time, strongly retained impurities can accumulate at the head of the column, creating active sites that cause tailing.[23] The stationary phase itself can also degrade, particularly if incompatible solvents are used.[23][24]

    • Solution: First, try flushing the column with a strong, compatible solvent (check the column care manual). For polysaccharide columns, this might be isopropanol or ethanol. If this doesn't work, carefully reversing the column (if permitted by the manufacturer) and flushing may dislodge contaminants from the inlet frit.[23] If peak shape does not improve, the column may be permanently damaged and require replacement.[23]

  • Prepare Stock Solutions:

    • Mobile Phase A: Hexane/Isopropanol (90:10, v/v)

    • Mobile Phase B: Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)

  • Equilibrate the System: Equilibrate the column with Mobile Phase A for at least 30 column volumes.

  • Inject Sample: Inject your 2-amino-2-phenylacetamide standard and record the chromatogram. Note the peak asymmetry factor.

  • Switch to Modified Mobile Phase: Switch the system to Mobile Phase B. Equilibrate for at least 30 column volumes.

  • Re-inject Sample: Inject the same standard and record the chromatogram.

  • Compare Results: Compare the peak asymmetry from the chromatograms obtained with and without DEA. A significant reduction in tailing should be observed with Mobile Phase B.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting method for the separation of 2-amino-2-phenylacetamide enantiomers?

A good starting point, based on published methods, is to use a crown ether-based CSP.[11][16]

ParameterRecommended Starting Condition
Column Crownpak CR(+)
Mobile Phase Aqueous Perchloric Acid (e.g., 16.3 g/L of 70% perchloric acid in water)[11][16]
Flow Rate 1.0 mL/min
Temperature 25-35°C[11][16]
Detection UV at 254 nm[4]

Note: Always filter and degas your mobile phase. Ensure your HPLC system is compatible with acidic mobile phases.

Q2: Can I use the same chiral column for different types of compounds?

While some chiral columns have broad applicability, the highly specific nature of chiral recognition means that a column's history can impact its performance.[25] It is best practice to dedicate a chiral column to a specific method or class of compounds, especially in a regulated environment.[25] If you must use the column for different analytes, ensure a thorough washing procedure is performed between methods to avoid memory effects from mobile phase additives.[25]

Q3: My retention times are drifting. What could be the cause?

Retention time drift in chiral chromatography can be particularly sensitive to:

  • Temperature Fluctuations: Even small changes in ambient temperature can affect retention if a column oven is not used. Ensure the column temperature is stable and controlled.[17][18][19][20]

  • Mobile Phase Composition Changes: In normal phase, the concentration of trace polar contaminants (like water) in your solvents can significantly alter retention times.[26] Ensure you are using high-purity solvents and prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly.[26]

  • Column Equilibration: Chiral columns can sometimes require longer equilibration times than standard reversed-phase columns. Ensure the column is fully equilibrated before starting your analysis sequence.

Q4: The elution order of my enantiomers reversed. Is this normal?

Yes, a reversal in elution order can occur in chiral chromatography. This phenomenon is typically influenced by changes in temperature or mobile phase composition.[17][19][22] A change in the dominant interaction mechanism between the enantiomers and the CSP at different conditions can lead to one enantiomer being retained more strongly than the other, effectively reversing their elution order. This highlights the importance of tightly controlling all analytical parameters.

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF.
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some...
  • Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech, Inc..
  • 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791. PubChem.
  • (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987. PubChem.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Semantic Scholar.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
  • (R)-2-Amino-2-phenylacetamide|CAS 6485-67-2. Benchchem.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
  • What precautions should be kept in our mind, if using chiral column in HPLC?
  • Trouble with chiral separations.
  • 2-amino-2-phenylacetamide 700-63-0 wiki. Guidechem.
  • 2-Amino-N-phenylacetamide. Sigma-Aldrich.
  • Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PubMed Central.
  • Separation of D-Phenylglycinamide on Newcrom R1 HPLC column. SIELC Technologies.
  • Novel Chiral Stationary Phases for the Resolution of the Enantiomers of Amino Acids by Ligand Exchange Chrom
  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystalliz
  • Chiral Stationary Phases for Liquid Chrom
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Chiral HPLC Separ
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. Restek.
  • Chiral HPLC separation: str
  • User's Guide - HPLC. Chromtech.
  • Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column. SIELC Technologies.

Sources

Troubleshooting

Technical Support Center: (S)-2-Amino-2-phenylacetamide hydrochloride

Welcome to the technical support resource for (S)-2-Amino-2-phenylacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (S)-2-Amino-2-phenylacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental observations and choices, ensuring the integrity and success of your research.

Section 1: Stability Profile & Core Concepts

This section addresses fundamental questions regarding the inherent stability of (S)-2-Amino-2-phenylacetamide hydrochloride and the primary chemical reactions that can compromise its integrity.

Q1: What are the primary degradation pathways for (S)-2-Amino-2-phenylacetamide hydrochloride?

A1: Based on its chemical structure—a primary amide adjacent to a chiral center with a primary amine and a phenyl group—(S)-2-Amino-2-phenylacetamide hydrochloride is susceptible to several degradation pathways. The two most significant are hydrolysis and oxidation.

  • Hydrolysis: This is the most common degradation pathway for amide-containing compounds. The amide bond can be cleaved under both acidic and basic conditions to yield (S)-2-Amino-2-phenylacetic acid and ammonia. This reaction involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the amide group.[1][2] The rate of hydrolysis is highly dependent on pH and temperature.[3]

  • Oxidation: The primary amine group and the benzylic position are potential sites for oxidation.[4][5] Oxidative stress, often initiated by exposure to air (auto-oxidation), light, or trace metal ions, can lead to a variety of degradation products, potentially causing discoloration and loss of purity.[5]

  • Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV or visible light may induce photolytic cleavage or other reactions, leading to the formation of impurities.[6][7]

Below is a diagram illustrating the principal degradation pathways.

G cluster_main Degradation of (S)-2-Amino-2-phenylacetamide cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway parent (S)-2-Amino-2-phenylacetamide hydrolysis_product (S)-2-Amino-2-phenylacetic acid (Major Degradant) parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Oxidative Degradants (e.g., Imino compounds, Benzaldehyde) parent->oxidation_product [O] (e.g., H₂O₂, light, air)

Caption: Primary degradation pathways for (S)-2-Amino-2-phenylacetamide.

Q2: How should I store (S)-2-Amino-2-phenylacetamide hydrochloride to ensure its long-term stability?

A2: Proper storage is critical to prevent degradation. For lyophilized powder, we recommend storing at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[8] This minimizes exposure to moisture, oxygen, and light, which are the primary drivers of hydrolysis, oxidation, and photodegradation, respectively.[4]

For solutions, stability is significantly reduced.[4] If you must store solutions, they should be prepared fresh. If short-term storage is unavoidable, use aliquots to avoid repeated freeze-thaw cycles, store at –20°C or –80°C, and use buffers with a pH between 6 and 8, where stability is generally greatest.[3] Avoid prolonged exposure of solutions to atmospheric oxygen.[4]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides answers to frequently encountered problems during the handling and analysis of (S)-2-Amino-2-phenylacetamide hydrochloride.

FAQ 1: I'm seeing a new, more polar peak eluting earlier than the parent compound in my reverse-phase HPLC analysis. What is it likely to be?

A1: An early-eluting, more polar peak is a classic sign of amide hydrolysis. The likely identity of this peak is (S)-2-Amino-2-phenylacetic acid . The carboxylic acid group makes this degradant significantly more polar than the parent amide, resulting in a shorter retention time on a C18 or similar reverse-phase column.

Troubleshooting Steps:

  • Confirm Identity: Spike a sample with a certified standard of (S)-2-Amino-2-phenylacetic acid. If the peak area of your unknown increases, you have confirmed its identity.

  • Investigate the Cause: Review your sample preparation and handling. Was the sample left in an acidic or basic solution for an extended period? Was it exposed to high temperatures?

  • Preventative Action: Ensure all solutions are prepared fresh and analyzed promptly. If using a buffer, ensure its pH is near neutral and that it is compatible with your compound.

FAQ 2: My sample solution has developed a yellow or brown tint upon standing. What could be the cause?

A2: A color change, particularly to yellow or brown, often indicates oxidative degradation .[5] The primary amine or the benzylic C-H bond can be susceptible to oxidation, leading to the formation of chromophoric (color-absorbing) impurities. This process can be accelerated by exposure to air, light, or the presence of trace metal contaminants.

Troubleshooting Steps:

  • Protect from Light and Air: Store solutions in amber vials and purge the headspace with an inert gas like nitrogen or argon before sealing.

  • Use High-Purity Solvents: Ensure your solvents are free from peroxides and metal ion impurities, which can catalyze oxidation.

  • Consider Antioxidants: For formulation development, the inclusion of a suitable antioxidant may be necessary, but this must be carefully validated to ensure it does not interfere with your analysis or downstream applications.

Section 3: Protocols for Stability Assessment

To proactively understand the stability of (S)-2-Amino-2-phenylacetamide hydrochloride, a forced degradation (or stress testing) study is essential. This is a regulatory requirement in drug development and provides invaluable information on potential degradation products and pathways.[9][10]

Q3: How do I design and execute a forced degradation study for this compound?

A3: A forced degradation study systematically exposes the compound to harsh conditions to accelerate its degradation. The goal is to generate a modest amount of degradation (typically 5-20%) to ensure that the analytical method can effectively separate and quantify the resulting impurities.[10]

Below is a workflow diagram and detailed protocols for conducting these studies.

G cluster_stress Stress Conditions (ICH Guidelines) start Prepare Stock Solution of (S)-2-Amino-2-phenylacetamide HCl (e.g., 1 mg/mL in 50:50 ACN:H₂O) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solution) (60°C in dark) start->thermal photo Photolytic (ICH light conditions) start->photo control Prepare Control Sample (Unstressed, diluted) start->control process Monitor at Time Points (e.g., 2, 4, 8, 24h) Neutralize acid/base samples acid->process base->process oxidation->process thermal->process photo->process analyze Analyze All Samples by Stability-Indicating HPLC-UV/DAD control->analyze process->analyze end Evaluate Results: - Peak Purity - Mass Balance - Identify Degradants (LC-MS) analyze->end

Caption: Workflow for a forced degradation study.

Experimental Protocols

Objective: To generate and identify potential degradation products of (S)-2-Amino-2-phenylacetamide hydrochloride under various stress conditions.

1. Acid Hydrolysis:

  • To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the sample in a water bath at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute with mobile phase to the target concentration for HPLC analysis.

2. Base Hydrolysis:

  • To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Keep the sample at room temperature (hydrolysis is often faster under basic conditions).

  • Withdraw aliquots at shorter time points (e.g., 30 mins, 1, 4, 8 hours).

  • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Dilute with mobile phase for analysis.

3. Oxidative Degradation:

  • To 1 mL of a 1 mg/mL stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Keep the sample at room temperature, protected from light.

  • Monitor at specified time points (e.g., 2, 8, 24 hours).

  • Dilute with mobile phase for analysis.

4. Photolytic Stress:

  • Expose the stock solution in a photostable, transparent container to light stress as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Analyze the samples after the exposure period.

Data Summary Table for Forced Degradation
Stress ConditionReagent/ConditionTemperatureTypical DurationMajor Expected Degradant
Acid Hydrolysis 0.1 M HCl60°C8 - 24 hours(S)-2-Amino-2-phenylacetic acid
Base Hydrolysis 0.1 M NaOHRoom Temp1 - 8 hours(S)-2-Amino-2-phenylacetic acid
Oxidation 3% H₂O₂Room Temp8 - 24 hoursVarious oxidative products
Photolysis ICH Q1B lightAmbientAs per guidelineVarious photolytic products
Thermal Heat only60°C24 - 48 hoursMinimal degradation expected
Q4: What are the best analytical methods for separating and identifying the degradants?

A4: A combination of chromatographic and spectroscopic techniques is required for a comprehensive analysis.[11]

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating the parent compound from its degradation products.[9] A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is a typical starting point. A Photo-Diode Array (PDA) detector is crucial for assessing peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most powerful tool for identifying unknown degradation products.[12] It provides the molecular weight of the impurities as they elute from the HPLC column, allowing you to propose molecular formulas and fragmentation patterns to elucidate structures.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of a major degradant, it may be necessary to isolate the impurity using preparative HPLC and analyze it by NMR.[12] NMR provides detailed information about the molecular structure.

References

  • Abdelwahab, N. S., ELsaady, M. T., Korany, A. G., & Hegazy, M. A. (n.d.). Forced degradation studies of glipizide. Retrieved from a research paper on the degradation pathways of drugs under different hydrolytic conditions.
  • Paventi, M., Chubb, F. L., & Edward, J. T. (1987). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry, 65(9), 2114-2118.
  • (n.d.).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Ekoja, A. (2017, March 31). DEGRADATION PATHWAY.
  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-Amino-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017, November 17). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT.
  • TSI Journals. (n.d.). Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols. TSI Journals. Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711.
  • Riley, B. S., & Mitchell, J. C. (2022). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Applied Polymer Science, 139(48), e53232.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
  • Waters. (n.d.). Introduction to Hydrolysis. Waters Corporation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of (S)-2-Amino-2-phenylacetamide Hydrochloride: A Comparative Analysis

(S)-2-Amino-2-phenylacetamide, a vital chiral building block, serves as a cornerstone in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its structure is particular...

Author: BenchChem Technical Support Team. Date: January 2026

(S)-2-Amino-2-phenylacetamide, a vital chiral building block, serves as a cornerstone in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its structure is particularly relevant in neuroscience research as a precursor to compounds that modulate neurotransmitter systems, such as antagonists for the NMDA receptor glycine site, which are targets for neuroprotection and chronic pain therapies.[1] The stereochemical integrity of the (S)-enantiomer is paramount for ensuring specific biological activity and binding affinity.[1] Consequently, the development of efficient, scalable, and enantioselective synthetic routes is a critical objective for researchers and drug development professionals.

This guide provides an in-depth comparison of the predominant synthetic methodologies for producing enantiomerically pure (S)-2-Amino-2-phenylacetamide. We will move beyond simple procedural lists to dissect the underlying principles, causality of experimental choices, and the relative merits of each approach, grounded in experimental data from authoritative sources.

Methodology 1: Asymmetric Strecker Synthesis

The Strecker synthesis, first reported in 1850, is a foundational method for producing α-amino acids from readily available aldehydes, ammonia, and cyanide.[2] While the classical approach yields a racemic mixture, modern adaptations employ chiral auxiliaries or catalysts to achieve high enantioselectivity, making it a powerful tool for industrial-scale synthesis.[2][3]

Scientific Principle & Causality

The core of the asymmetric Strecker synthesis involves the enantioselective addition of a cyanide source to an imine intermediate. The stereochemical outcome is directed by one of two primary strategies:

  • Chiral Auxiliary Control: A chiral amine is used in place of ammonia. This amine condenses with the starting aldehyde (benzaldehyde in this case) to form a chiral imine. The inherent stereochemistry of the auxiliary sterically hinders one face of the imine, directing the nucleophilic attack of the cyanide ion to the opposite face. This results in the formation of an α-aminonitrile as a mixture of diastereomers, with one being significantly favored. A particularly elegant variation of this is the Crystallization-Induced Asymmetric Transformation (CIAT) . In this process, the reaction is designed so that the desired diastereomer is less soluble and crystallizes from the reaction mixture. According to Le Chatelier's principle, this selective removal drives the equilibrium in solution towards the formation of more of that specific diastereomer, ultimately leading to a high yield and excellent diastereomeric ratio from the racemic starting materials.[3][4]

  • Catalytic Asymmetric Control: An achiral imine is formed, and a chiral catalyst is used to create a chiral environment around it. The catalyst, often a metal complex with a chiral ligand (e.g., BINOL-derived) or a chiral organocatalyst (e.g., thiourea-based), binds to the imine or the cyanide nucleophile, orchestrating the facial selectivity of the addition.[2] This approach is highly atom-economical as only a catalytic amount of the chiral source is required.

The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the corresponding α-amino amide or acid.

strecker_workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_transformation Transformation & Purification cluster_end Final Product Benzaldehyde Benzaldehyde ReactionVessel One-Pot Reaction: Imine Formation & Diastereoselective Cyanide Addition Benzaldehyde->ReactionVessel ChiralAmine Chiral Auxiliary (e.g., (R)-Phenylglycine Amide) ChiralAmine->ReactionVessel Cyanide HCN / NaCN Cyanide->ReactionVessel CIAT Crystallization-Induced Asymmetric Transformation (CIAT) ReactionVessel->CIAT Selective Precipitation Hydrolysis Selective Hydrolysis of Nitrile CIAT->Hydrolysis Isolation of Pure Diastereomer FinalProduct (S)-2-Amino-2- phenylacetamide Hydrochloride Hydrolysis->FinalProduct

Caption: Workflow for Asymmetric Strecker Synthesis using a Chiral Auxiliary and CIAT.

Experimental Protocol: Strecker Synthesis via CIAT

The following is a representative protocol based on the work by Boesten et al., demonstrating the use of (R)-phenylglycine amide as a chiral auxiliary.[3][4]

  • Imine Formation & Cyanide Addition: To a stirred suspension of (R)-phenylglycine amide (1.0 eq) in water, add benzaldehyde (1.0 eq).

  • Reaction: Cool the mixture to 0-5 °C and add a solution of sodium cyanide (1.05 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Crystallization-Induced Asymmetric Transformation: Stir the resulting slurry at room temperature for 24-48 hours. The desired (R,S)-aminonitrile diastereomer will selectively precipitate.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum. This isolates the diastereomerically pure aminonitrile.

  • Hydrolysis & Auxiliary Removal: The isolated aminonitrile is then subjected to controlled hydrolysis (e.g., using concentrated sulfuric acid) to convert the nitrile group to an amide. This step also cleaves the chiral auxiliary.

  • Final Product Formation: Neutralization with a base, extraction, and subsequent treatment with hydrochloric acid yields (S)-2-Amino-2-phenylacetamide hydrochloride.

Performance Data
MethodChiral SourceYield (%)StereoselectivityReference
Strecker with CIAT(R)-Phenylglycine Amide76 - 93>99:1 dr[3][4]
Catalytic StreckerBINOL-derived CatalystHighHigh ee[2]
Catalytic StreckerCyclic Dipeptide CatalystHighHigh ee (for aromatics)[5]
Expert Assessment
  • Advantages: This method is highly effective, utilizing inexpensive and readily available starting materials.[3] The CIAT variation is particularly powerful, as it obviates the need for chromatography to separate diastereomers, making it highly scalable and cost-effective for industrial production.

  • Disadvantages: The primary drawback is the use of highly toxic cyanide salts, which requires stringent safety protocols and waste management procedures. Furthermore, the removal and recovery of the chiral auxiliary adds steps and cost to the overall process, although catalytic versions mitigate this.

Methodology 2: Biocatalytic Dynamic Kinetic Resolution (DKR)

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For chiral synthesis, Dynamic Kinetic Resolution (DKR) represents a state-of-the-art approach that can overcome the 50% theoretical yield limit of traditional kinetic resolution.[6][7]

Scientific Principle & Causality

DKR is an elegant, concurrent process that combines enzymatic kinetic resolution with in-situ racemization of the starting material. The synthesis of (S)-2-Amino-2-phenylacetamide via DKR of a racemic mixture of the amide would work as follows:

  • Stereoselective Hydrolysis (The "Resolution"): An enantioselective enzyme, such as a D-aminopeptidase or a specific amidase, selectively recognizes and hydrolyzes only one enantiomer of the racemic 2-amino-2-phenylacetamide. For instance, a D-amidase would selectively hydrolyze the (R)-amide to (R)-2-amino-2-phenylacetic acid, leaving the desired (S)-amide untouched.[8][9]

  • In-Situ Racemization (The "Dynamic" Part): The "unwanted" (S)-amide, which is accumulating in the reaction, would normally cap the yield at 50%. However, a second enzyme, a racemase (such as α-amino-ε-caprolactam racemase), is added to the mixture.[8] This enzyme continuously interconverts the remaining (S)-amide back into the racemic mixture. This racemization ensures that the substrate for the resolving enzyme is constantly replenished.

The net result is the gradual conversion of the entire racemic starting material into a single, desired enantiomer of the product (in this example, the (S)-amide would be resolved from the (R)-acid). This "Amidase Process" is a known industrial strategy for producing optically pure amino acids.[9]

dkr_workflow Racemate Racemic 2-Amino-2-phenylacetamide S_Amide (S)-Amide (Desired Product) R_Amide (R)-Amide Racemate->R_Amide Racemase Racemase (e.g., ACL Racemase) S_Amide->Racemase R_Amide->Racemase Racemization Loop Amidase Enantioselective Amidase (D-specific) R_Amide->Amidase Selective Hydrolysis R_Acid (R)-Amino Acid (Byproduct) Amidase->R_Acid

Sources

Comparative

A Comparative Guide to Purity Validation of (S)-2-Amino-2-phenylacetamide hydrochloride: Titration vs. Chromatographic Methods

For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy....

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (S)-2-Amino-2-phenylacetamide hydrochloride, a key chiral building block, is no exception. Its purity directly impacts the stereochemical integrity and impurity profile of downstream products. This guide provides an in-depth, objective comparison between the classical method of non-aqueous titration and modern chromatographic techniques for validating the purity of this compound. We will delve into the causality behind experimental choices and present supporting data to guide you in selecting the most appropriate analytical method for your specific needs.

The Foundational Assay: Non-Aqueous Titration

While modern chromatographic methods offer unparalleled detail in impurity profiling, titration remains a powerful, robust, and cost-effective technique for determining the overall purity or "assay" of an acidic or basic substance. For (S)-2-Amino-2-phenylacetamide hydrochloride, an aqueous titration is often challenging due to the weak basicity of the amino group, which can lead to an indistinct endpoint in water. Water can act as both a weak acid and a weak base, competing with the analyte and obscuring the titration curve.[1]

To overcome this, we turn to non-aqueous titration. By using a non-aqueous solvent system, we can enhance the basic properties of the amine, resulting in a sharp, clear, and reproducible endpoint.[1][2] The most common approach involves dissolving the amine salt in an acidic solvent like glacial acetic acid and titrating with a strong acid, such as perchloric acid.[2]

A critical consideration for amine hydrochlorides is the presence of the chloride ion, which is a weak base and can interfere with the endpoint. To ensure only the amine is titrated, mercuric acetate is added. The mercuric acetate reacts with the chloride ion to form poorly dissociated mercuric chloride, effectively removing the interfering halide from the reaction.[3]

Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol describes a self-validating system for the purity determination of (S)-2-Amino-2-phenylacetamide HCl. Potentiometric endpoint detection is preferred over colorimetric indicators for its superior accuracy and objectivity.

1. Reagent and Solution Preparation:

  • Titrant (0.1 M Perchloric Acid): To 900 mL of glacial acetic acid, cautiously add 8.5 mL of 72% perchloric acid while stirring. Add 30 mL of acetic anhydride to react with any residual water, making the solution anhydrous.[4] Allow the solution to stand for 24 hours for the reaction to complete, then dilute to 1000 mL with glacial acetic acid.

  • Titrant Standardization: Accurately weigh approximately 500 mg of primary standard potassium hydrogen phthalate (KHP), previously dried at 120°C for 2 hours. Dissolve it in 50 mL of glacial acetic acid, warming gently if necessary. Cool the solution and titrate with the 0.1 M perchloric acid solution using a potentiometer equipped with a glass and calomel electrode system. The endpoint is the point of maximum inflection. Calculate the exact molarity of the perchloric acid solution.

  • Mercuric Acetate Solution: Prepare a 5% w/v solution of mercuric acetate in glacial acetic acid.

2. Sample Titration:

  • Accurately weigh approximately 150-200 mg of (S)-2-Amino-2-phenylacetamide hydrochloride into a 150 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 10 mL of the 5% mercuric acetate solution and stir for 1 minute.

  • Immerse the electrodes of the calibrated potentiometer into the solution.

  • Titrate the solution with the standardized 0.1 M perchloric acid, recording the potential (mV) readings against the volume (mL) of titrant added. Add the titrant in small increments, especially near the equivalence point.

  • Continue the titration past the equivalence point to ensure a complete curve.

3. Data Analysis and Purity Calculation:

  • Plot the potential (mV) versus the volume of titrant (mL) to obtain the titration curve.

  • Determine the equivalence point volume (V) from the point of maximum inflection of the curve (or by calculating the first or second derivative).

  • Calculate the purity of (S)-2-Amino-2-phenylacetamide hydrochloride using the following formula:

    Purity (%) = (V × M × F × 100) / W

    Where:

    • V = Volume of perchloric acid at the equivalence point (mL)

    • M = Molarity of the standardized perchloric acid solution (mol/L)

    • F = Molar mass of (S)-2-Amino-2-phenylacetamide hydrochloride (186.64 g/mol )

    • W = Weight of the sample (mg)

Titration Workflow Diagram

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Titrant_Prep Prepare 0.1 M HClO4 in Acetic Acid Standardize Standardize HClO4 with KHP Titrant_Prep->Standardize Verify Concentration Titrate Potentiometric Titration with Standardized HClO4 Standardize->Titrate Sample_Prep Weigh Sample & Dissolve in Acetic Acid Add_Hg Add Mercuric Acetate Solution Sample_Prep->Add_Hg Add_Hg->Titrate Complexes Cl- Endpoint Determine Equivalence Point (V) Titrate->Endpoint Generate Curve Calculate Calculate Purity (%) Endpoint->Calculate

Caption: Workflow for purity validation by non-aqueous potentiometric titration.

Comparative Analysis: Titration vs. Chromatographic Methods

While titration provides an accurate measure of the total basic content (the assay), it is fundamentally non-specific. It cannot distinguish the active compound from any basic impurities, nor can it differentiate between enantiomers.[5] For a comprehensive purity assessment, especially in a regulatory environment, chromatographic methods are indispensable.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis, capable of separating the main compound from its impurities.[8][9] This separation allows for the identification and quantification of each impurity, providing a detailed purity profile. This is crucial for meeting regulatory requirements outlined by agencies like the FDA and EMA, which mandate the control of impurities.[7]

  • Chiral HPLC: For a chiral molecule like (S)-2-Amino-2-phenylacetamide, ensuring enantiomeric purity is critical, as the opposite enantiomer can have different pharmacological effects or even be toxic.[10] Chiral HPLC uses a special column with a chiral stationary phase to separate the (S)- and (R)-enantiomers, allowing for the precise determination of enantiomeric excess (e.e.). Titration is completely blind to enantiomeric composition.

Performance Data Comparison

The table below provides a hypothetical but realistic comparison of the performance characteristics of these methods for the analysis of (S)-2-Amino-2-phenylacetamide hydrochloride.

Parameter Non-Aqueous Titration HPLC (Achiral Purity) Chiral HPLC (Enantiomeric Purity)
Specificity Low (Assay of total base)High (Separates impurities)Very High (Separates enantiomers)
Information Provided Overall purity (Assay)Impurity Profile, Purity by Area %Enantiomeric Excess (e.e. %), Enantiomeric Purity
Typical Accuracy 99.0 - 101.0%98.0 - 102.0%98.0 - 102.0%
Typical Precision (RSD) ≤ 0.5%[11]≤ 1.0%[12]≤ 1.5%
Limit of Quantitation (LOQ) Not applicable for impurity~0.05% (for impurities)~0.05% (for unwanted enantiomer)
Throughput HighMedium (with autosampler)Medium to Low (often longer run times)
Cost per Sample LowMediumHigh (expensive columns)
Reference Standard Not required (Primary standard for titrant)RequiredRequired (for both enantiomers ideally)

Choosing the Right Analytical Tool

The selection of an analytical method is driven by the question you need to answer. The following decision guide illustrates the logical pathway for choosing the most appropriate technique.

Method_Selection Start What is the Analytical Goal? Goal1 Determine overall purity (assay) of bulk material? Start->Goal1 Goal2 Identify and quantify process impurities or degradants? Start->Goal2 Goal3 Determine enantiomeric purity / excess (e.e.)? Start->Goal3 Method1 Use Non-Aqueous Titration Goal1->Method1 Yes Method2 Use Reverse-Phase HPLC with UV Detection Goal2->Method2 Yes Method3 Use Chiral HPLC Goal3->Method3 Yes Note1 Fast, cost-effective assay value. Lacks specificity for impurities. Method1->Note1 Provides: Note2 Detailed impurity profile. Required for regulatory submissions. Method2->Note2 Provides: Note3 Crucial for controlling stereochemistry. Essential for chiral drugs. Method3->Note3 Provides:

Caption: Decision guide for selecting the appropriate purity validation method.

Conclusion

The validation of (S)-2-Amino-2-phenylacetamide hydrochloride purity requires a multi-faceted approach. Non-aqueous titration stands as a rapid, precise, and economical method for determining the overall assay of the bulk substance, making it highly suitable for routine quality control and in-process checks.[9] Its primary limitation is its lack of specificity.

For a complete and robust quality assessment, particularly during process development, for stability studies, and for regulatory filings, chromatographic methods are non-negotiable.[13] HPLC provides the detailed impurity profile necessary to ensure the chemical purity of the material, while Chiral HPLC is the only reliable method to confirm its stereochemical integrity. Ultimately, these methods are not mutually exclusive but are complementary tools in the analytical chemist's arsenal, each providing critical data points that, together, paint a complete picture of product quality.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • BenchChem. (n.d.). A Comparative Guide to Purity Validation of 3-Pyridinesulfonic Acid: Titration vs. HPLC.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • BenchChem. (n.d.). A Comparative Guide to Validating the Purity of H-DL-Ser-OMe.HCl: Titration vs. High-Performance Liquid Chromatography (HPLC).
  • GFS Chemicals. (n.d.). Acid-Base Titrations - NONAQUEOUS SOLVENTS.
  • Pharmout. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Quora. (2020). Which one is better between assay by HPLC or assay by titration?.
  • ResearchGate. (n.d.). Analytical method validation: A brief review.
  • Pharmaguideline Forum. (2019). What is the difference between auto titrtaor assay and Hplc assay.
  • Pharma Standard. (n.d.). Semester –I UNIT 2(b): Non-aqueous Titration.
  • Metrohm. (n.d.). Nonaqueous titration of weak bases with perchloric acid.
  • ChemEurope. (n.d.). Nonaqueous titration.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.

Sources

Validation

A Senior Application Scientist's Guide to Chiral Separation of 2-Amino-2-Phenylacetamide via HPLC

In the landscape of pharmaceutical development and quality control, the precise separation of enantiomers is not merely a technical challenge but a regulatory necessity. The compound 2-amino-2-phenylacetamide, a critical...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise separation of enantiomers is not merely a technical challenge but a regulatory necessity. The compound 2-amino-2-phenylacetamide, a critical chiral building block, presents a classic case for the need for robust enantioselective High-Performance Liquid Chromatography (HPLC) methods. This guide provides an in-depth comparison of various HPLC column technologies for this specific application, grounded in experimental data and mechanistic insights to empower researchers in their method development endeavors.

The Significance of Chiral Purity for 2-Amino-2-Phenylacetamide

2-Amino-2-phenylacetamide, also known as phenylglycinamide, possesses a single stereocenter, giving rise to two enantiomers, (R)- and (S)-2-amino-2-phenylacetamide. The distinct three-dimensional arrangement of these isomers dictates their interaction with other chiral molecules, including biological targets. Consequently, the therapeutic efficacy and toxicological profile of a drug substance derived from this chiral intermediate can be enantiomer-dependent. Achieving high enantiomeric purity is therefore paramount.

Comparative Performance of Chiral Stationary Phases (CSPs)

The foundation of successful chiral HPLC lies in the selection of an appropriate chiral stationary phase (CSP). The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times and, thus, separation. We will explore the performance of three major classes of CSPs for the separation of 2-amino-2-phenylacetamide: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Pirkle-type columns.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and versatility.[1] These selectors, often coated or covalently bonded to a silica support, possess a helical structure that creates a complex steric environment conducive to chiral recognition.[2] The separation mechanism is a multifaceted interplay of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide backbone.[2][3]

For the separation of 2-amino-2-phenylacetamide, columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated considerable success.[4]

Illustrative Experimental Data:

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)
Lux® Cellulose-1Hexane/Ethanol/Diethylamine (80:20:0.1)1.0220> 2.0

Causality Behind Experimental Choices:

  • Normal Phase Mode: The use of a non-polar mobile phase like hexane with a polar modifier (ethanol) is typical for polysaccharide columns. This mode enhances hydrogen bonding and dipole-dipole interactions between the analyte and the CSP.

  • Basic Additive: The addition of diethylamine (DEA) is crucial when analyzing basic compounds like 2-amino-2-phenylacetamide. DEA acts as a competitor for highly acidic sites on the silica surface, reducing peak tailing and improving peak shape.

Macrocyclic Glycopeptide-Based CSPs: Mimicking Biological Recognition

Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, serve as effective chiral selectors due to their complex three-dimensional structures containing multiple chiral centers, cavities, and functional groups capable of various interactions.[5][6] These columns are particularly adept at separating underivatized amino acids and related compounds.[7][8] The chiral recognition mechanism involves a combination of hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavities.[5]

The Astec® CHIROBIOTIC® V, which utilizes vancomycin as the chiral selector, has shown to be effective for a wide range of amines and amides.[5][9]

Illustrative Experimental Data:

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)
Astec® CHIROBIOTIC® VMethanol/Acetic Acid/Triethylamine (100:0.1:0.05)1.0220> 1.5

Causality Behind Experimental Choices:

  • Polar Ionic Mode: This mode, employing a polar organic solvent with acidic and basic additives, is unique to macrocyclic glycopeptide columns. The additives control the ionization state of both the analyte and the CSP, facilitating crucial ionic interactions for chiral recognition.

  • Analyte Structure: The presence of both an amino group and an amide group in 2-amino-2-phenylacetamide makes it an ideal candidate for the multiple interaction sites offered by the vancomycin selector.

Pirkle-Type (Brush-Type) CSPs: Rational Design for Specific Interactions

Pirkle-type CSPs are characterized by small chiral molecules covalently bonded to a silica support.[10][11] These "brush-type" phases are designed based on the principle of three-point interaction for chiral recognition. For a successful separation, the analyte must engage with the CSP through a combination of π-π interactions, hydrogen bonding, and steric hindrance.

While often requiring derivatization of the analyte to introduce the necessary functional groups for strong interactions, certain Pirkle-type columns can resolve underivatized primary amines. A column with a (R)-phenylglycine selector, for instance, could be a logical choice for separating the enantiomers of 2-amino-2-phenylacetamide due to the structural similarity.

Illustrative Experimental Data:

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)
Chirex® 3020 (DNB-Phenylglycine)Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1)1.0254> 1.8

Causality Behind Experimental Choices:

  • Normal Phase with Acidic Modifier: Similar to polysaccharide columns, a non-polar mobile phase is typically used. The addition of trifluoroacetic acid (TFA) can protonate the amino group of the analyte, enhancing its ability to interact with the electron-deficient dinitrophenyl group of the CSP through ionic and hydrogen bonding.

  • π-Acceptor/π-Donor Interactions: The phenyl ring of the analyte can act as a π-donor, interacting with the electron-withdrawing dinitrophenyl group (a π-acceptor) on the CSP.

Experimental Protocols & Workflows

Sample Preparation Workflow

G cluster_prep Sample Preparation start Weigh Racemic 2-Amino-2-phenylacetamide dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter

Caption: Workflow for sample preparation.

HPLC Analysis Workflow

G cluster_hplc HPLC Analysis equilibrate Equilibrate Column with Mobile Phase inject Inject Prepared Sample equilibrate->inject run Isocratic Elution inject->run detect UV Detection run->detect analyze Data Analysis (Resolution, Tailing Factor) detect->analyze

Caption: General workflow for HPLC analysis.

Detailed Experimental Protocol (Polysaccharide-Based CSP)
  • Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase using sonication for 15 minutes.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 2-amino-2-phenylacetamide in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

  • Data Analysis: Determine the retention times of the two enantiomers and calculate the resolution (Rs) using the pharmacopeia formula.

Conclusion and Recommendations

The choice of HPLC column for the chiral separation of 2-amino-2-phenylacetamide is dependent on the specific requirements of the analysis, such as the desired resolution, analysis time, and compatibility with existing laboratory instrumentation and mobile phase systems.

  • Polysaccharide-based columns like Lux® Cellulose-1 offer a robust and versatile starting point, often providing excellent resolution in normal phase mode.[2][3]

  • Macrocyclic glycopeptide-based columns such as the Astec® CHIROBIOTIC® V are highly recommended for their ability to separate underivatized amino acid derivatives in polar ionic mode, which is highly compatible with mass spectrometry.[5]

  • Pirkle-type columns can provide high selectivity, particularly if a rational selection based on complementary functional groups is made.

It is always advisable to screen a small set of complementary columns from different classes to identify the optimal stationary phase for a given separation. The insights and data presented in this guide should serve as a valuable resource for researchers and professionals in developing and optimizing their chiral separation methods for 2-amino-2-phenylacetamide.

References

  • HPLC-MART. Lux Cellulose-1 - Phenomenex - Chiral. Available from: [Link].

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  • ResearchGate. Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Available from: [Link].

  • Phenomenex. Lux Chiral HPLC Columns for Chiral Separation. Available from: [Link].

  • Phenomenex. Lux Cellulose-1. Available from: [Link].

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  • SIELC Technologies. Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column. Available from: [Link].

  • Semantic Scholar. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Available from: [Link].

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Comparative

A Comparative Guide to (S)-2-Amino-2-phenylacetamide Hydrochloride Derivatives: Synthesis, Biological Evaluation, and Structure-Activity Relationship

This guide provides a comprehensive comparative analysis of (S)-2-Amino-2-phenylacetamide hydrochloride derivatives, focusing on their synthesis, physicochemical properties, and potential as therapeutic agents. Designed...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of (S)-2-Amino-2-phenylacetamide hydrochloride derivatives, focusing on their synthesis, physicochemical properties, and potential as therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document integrates established experimental data with expert insights to facilitate the exploration of this promising chemical scaffold. While direct comparative data for a wide range of (S)-2-Amino-2-phenylacetamide hydrochloride derivatives is emerging, this guide consolidates information from closely related phenylacetamide and phenylglycine analogs to provide a substantive and predictive comparison.

Introduction: The Significance of the (S)-2-Amino-2-phenylacetamide Scaffold

(S)-2-Amino-2-phenylacetamide, a chiral building block, is a cornerstone in the synthesis of numerous biologically active molecules.[1] Its hydrochloride salt enhances stability and solubility, making it an attractive starting material for drug discovery. The presence of a primary amine and an amide functional group on a chiral phenylglycine core offers multiple points for chemical modification, enabling the creation of diverse libraries of compounds for screening against various therapeutic targets.[2] The stereochemistry of the α-carbon is crucial, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3] This guide will focus exclusively on the (S)-enantiomer, which is a key intermediate in the synthesis of various pharmaceuticals.[1]

The phenylacetamide moiety is a recognized pharmacophore found in compounds with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[4][5] By systematically modifying the core structure of (S)-2-Amino-2-phenylacetamide, researchers can fine-tune its properties to optimize potency, selectivity, and pharmacokinetic profiles.

Synthesis of (S)-2-Amino-2-phenylacetamide Derivatives

The synthesis of derivatives from the parent (S)-2-Amino-2-phenylacetamide hydrochloride typically involves modification of the primary amino group or the aromatic ring. Common synthetic strategies include N-acylation, N-alkylation, and substitution on the phenyl ring.

A general and efficient method for creating a library of amide derivatives is the acylation of the primary amine. This involves reacting (S)-2-Amino-2-phenylacetamide with a variety of acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base to neutralize the generated acid.

Generalized Synthesis Workflow

Below is a generalized workflow for the synthesis and purification of N-substituted (S)-2-Amino-2-phenylacetamide derivatives.

Synthesis Workflow A Start: (S)-2-Amino-2- phenylacetamide HCl B Dissolution in Anhydrous Solvent (e.g., DCM, THF) A->B C Addition of Base (e.g., Triethylamine, DIPEA) B->C D Cooling to 0°C C->D E Dropwise Addition of Acylating Agent (R-COCl) in Anhydrous Solvent D->E F Reaction at Room Temperature (4-12h) E->F G Reaction Monitoring (TLC) F->G H Aqueous Workup: - Quench with H2O - Extract with Organic Solvent - Wash with Brine G->H Reaction Complete I Drying of Organic Layer (e.g., Na2SO4, MgSO4) H->I J Solvent Removal (Rotary Evaporation) I->J K Purification: - Recrystallization or - Column Chromatography J->K L Characterization: - NMR (1H, 13C) - MS - FTIR K->L M Final Product: N-Acyl-(S)-2-Amino-2- phenylacetamide Derivative L->M

Caption: A generalized experimental workflow for the synthesis of N-acyl-(S)-2-Amino-2-phenylacetamide derivatives.

Comparative Evaluation of Biological Activities

To objectively compare the performance of different derivatives, standardized in vitro assays are essential. This section outlines detailed protocols for assessing two key biological activities frequently associated with the phenylacetamide scaffold: anticancer and antimicrobial effects.

Anticancer Activity: In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of novel compounds.[6]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Derivatives of (S)-2-Amino-2-phenylacetamide hydrochloride are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of a compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

The following table summarizes representative IC₅₀ values for phenylacetamide derivatives against various cancer cell lines, providing a basis for comparing the potential efficacy of newly synthesized (S)-2-Amino-2-phenylacetamide hydrochloride derivatives.

Derivative (Analog)Cancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
2-(4-Fluorophenyl)-N-(phenyl-4-nitro)acetamidePC3 (Prostate)52Imatinib40[7]
2-(4-Fluorophenyl)-N-(phenyl-4-nitro)acetamideMCF-7 (Breast)100Imatinib98[7]
Phenylacetamide derivative 3dMDA-MB-468 (Breast)0.6 ± 0.08--[8]
Phenylacetamide derivative 3dPC-12 (Pheochromocytoma)0.6 ± 0.08--[8]
Phenylacetamide derivative 3cMCF-7 (Breast)0.7 ± 0.08--[8]

Note: The data presented are for structurally related phenylacetamide derivatives and serve as a predictive guide for the potential activity of (S)-2-Amino-2-phenylacetamide hydrochloride derivatives.

Antimicrobial Activity: Susceptibility Testing

The antimicrobial potential of the derivatives can be assessed using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[4]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: A positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Antimicrobial Susceptibility Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well Plate B->C D Include Positive and Negative Controls C->D E Incubate Plate (37°C, 18-24h) D->E F Visually Inspect for Bacterial Growth E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Physicochemical Properties and Chiral Purity Analysis

The performance of a drug candidate is heavily influenced by its physicochemical properties and enantiomeric purity.

Physicochemical Properties

Key physicochemical properties such as solubility, lipophilicity (LogP), and melting point should be determined for each derivative. These properties affect absorption, distribution, metabolism, and excretion (ADME).

PropertyDescriptionImportance
Aqueous Solubility The maximum concentration of a compound that can dissolve in water.Crucial for drug delivery and bioavailability.
Lipophilicity (LogP) The partition coefficient of a compound between an organic and an aqueous phase.Affects membrane permeability and protein binding.
Melting Point The temperature at which a solid becomes a liquid.An indicator of purity and lattice energy.
Chiral Purity Analysis

Ensuring the enantiomeric excess of the (S)-enantiomer is critical. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis.[10]

  • Column Selection: A suitable chiral stationary phase, such as one based on derivatized polysaccharides or macrocyclic glycopeptides, is chosen.[10]

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: The synthesized derivative is dissolved in the mobile phase.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Structure-Activity Relationship (SAR) Insights

By comparing the biological activity of a series of derivatives, structure-activity relationships can be established, guiding the design of more potent and selective compounds.[11]

  • Aromatic Substitution: The nature and position of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing groups, such as nitro groups, have been shown to enhance cytotoxic effects against certain cancer cell lines.[7]

  • N-Acyl Group: The nature of the acyl group attached to the primary amine influences lipophilicity and steric interactions with the biological target. Varying the length and branching of the alkyl chain or introducing aromatic moieties can modulate activity.

  • Stereochemistry: The (S)-configuration is expected to have a distinct biological profile compared to the (R)-enantiomer due to stereospecific interactions with chiral biological macromolecules like enzymes and receptors.

The following diagram illustrates a hypothetical SAR based on common observations for phenylacetamide derivatives.

SAR cluster_core Core Scaffold: (S)-2-Amino-2-phenylacetamide cluster_modifications Structural Modifications cluster_activity Predicted Impact on Activity Core Core_text (S)-2-Amino-2-phenylacetamide Core Structure R1 R1: Aromatic Ring Substituents Activity Biological Activity (e.g., Anticancer, Antimicrobial) R1->Activity Modulates electronic and steric properties R2 R2: N-Acyl Group R2->Activity Influences lipophilicity and target binding

Caption: A conceptual diagram illustrating the structure-activity relationship for (S)-2-Amino-2-phenylacetamide derivatives.

Conclusion

The (S)-2-Amino-2-phenylacetamide hydrochloride scaffold represents a versatile platform for the development of novel therapeutic agents. By systematically synthesizing and evaluating derivatives, researchers can elucidate critical structure-activity relationships and identify lead compounds with enhanced potency and selectivity. The experimental protocols and comparative data presented in this guide provide a robust framework for initiating and advancing research in this promising area of medicinal chemistry.

References

  • Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 339–345.
  • Request PDF. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. ResearchGate. Retrieved from [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis, characterization, antioxidant, in silico-based virtual screening and anti-cancer potential of substituted 2-(4-acetyl-5-methyl-1h-1,2,3-triazol-1-yl)-n-phenylacetamide derivatives. Retrieved from [Link]

  • MDPI. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. Retrieved from [Link]

  • Semantic Scholar. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • PubMed Central. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Retrieved from [Link]

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  • MDPI. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Retrieved from [Link]

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  • PubChem. (n.d.). (S)-2-amino-N-methyl-2-phenylacetamide. Retrieved from [Link]

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Validation

Inter-laboratory validation of analytical methods for (S)-2-Amino-2-phenylacetamide hydrochloride

An Objective Guide to the Inter-Laboratory Validation of Analytical Methods for (S)-2-Amino-2-phenylacetamide Hydrochloride This guide provides an in-depth comparison and procedural framework for the inter-laboratory val...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Inter-Laboratory Validation of Analytical Methods for (S)-2-Amino-2-phenylacetamide Hydrochloride

This guide provides an in-depth comparison and procedural framework for the inter-laboratory validation of analytical methods for (S)-2-Amino-2-phenylacetamide hydrochloride. As a chiral molecule, the stereochemical purity of this compound is a critical quality attribute in pharmaceutical development. The ability to accurately and consistently quantify the desired (S)-enantiomer and its unwanted (R)-enantiomer is paramount. This document is designed for researchers, analytical scientists, and quality control professionals, offering both the theoretical basis and practical steps for establishing a robust, transferable analytical method.

The narrative emphasizes the causality behind experimental choices, grounding protocols in the principles of chiral chromatography and the rigorous standards of international regulatory bodies.

The Imperative of Enantiomeric Purity and Method Validation

(S)-2-Amino-2-phenylacetamide, a derivative of the amino acid phenylglycine, is a chiral building block in medicinal chemistry. In chiral drug substances, enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies like the FDA mandate the development of stereospecific analytical methods to control the enantiomeric purity of active pharmaceutical ingredients (APIs).[2]

While single-laboratory validation establishes a method's performance characteristics under a specific set of conditions, an inter-laboratory validation study is the gold standard for assessing its transferability and robustness.[3] This collaborative process determines the variability of results when the method is performed by different analysts in different laboratories with different equipment, providing a true measure of its reproducibility.[3]

A Comparative Analysis of Analytical Techniques

For the chiral separation of 2-Amino-2-phenylacetamide enantiomers, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique.[2][4] It allows for the direct separation of enantiomers without the need for complex derivatization steps that can introduce additional variability.[5]

  • Direct Chiral HPLC: This method relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. The "three-point interaction" model is a conceptual framework explaining that for effective chiral recognition, a minimum of three simultaneous interactions (e.g., hydrogen bonding, steric hindrance, dipole-dipole) must occur between the analyte and the CSP.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile for separating a wide range of chiral compounds.[5]

  • Gas Chromatography (GC): While GC offers high separation efficiency, it typically requires the analytes to be volatile and thermally stable.[6] For a non-volatile compound like 2-Amino-2-phenylacetamide hydrochloride, a derivatization step to create a more volatile ester is necessary, which adds complexity and a potential source of error to the analysis.[7]

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be used for chiral analysis by adding a chiral selector (like cyclodextrins) to the running buffer.[5][6] It offers the advantages of low sample and solvent consumption. However, HPLC is often considered more robust and is more commonly found in quality control laboratories.

Given its robustness, direct applicability, and prevalence, this guide will focus on the inter-laboratory validation of a Chiral HPLC method .

Designing the Inter-Laboratory Validation Study

A successful inter-laboratory study hinges on a meticulously planned protocol and a clear understanding of the validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]

The Validation Workflow

The overall process is a structured approach to prove an analytical method is fit for its intended purpose.[10] It begins with method development and single-laboratory validation before progressing to the multi-lab study.

G A Method Development & Optimization (Chiral HPLC) B Single-Laboratory Validation (per ICH Q2(R1)) A->B C Develop Inter-Laboratory Study Protocol B->C D Prepare & Distribute Homogeneous Test Samples to ≥ 8 Labs C->D E Analysis by Participating Labs (Following Strict Protocol) D->E F Centralized Data Collection E->F G Statistical Analysis (ISO 5725 / IUPAC Protocol) F->G H Assess Reproducibility (sR, RSDR) & Method Performance G->H

Caption: Inter-laboratory validation workflow.

Key Validation Parameters & Acceptance Criteria

The study must assess the core performance characteristics of the method.[11] The results from all participating laboratories are statistically analyzed to determine repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision).

Validation Parameter Objective Typical Acceptance Criteria for Assay/Purity
Specificity To demonstrate that the method can unequivocally assess the (S)-enantiomer in the presence of the (R)-enantiomer and any other potential impurities or degradation products.[9]Baseline resolution (Rs > 1.5) between (S) and (R) enantiomer peaks. No interference from blank/placebo at the retention times of the enantiomers.
Linearity To verify a direct proportional relationship between analyte concentration and the analytical response over the specified range.[11]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[10]Typically 80% to 120% of the target concentration for an assay. For enantiomeric purity, it may cover from the limit of quantitation (LOQ) of the undesired enantiomer up to a specified limit.
Accuracy The closeness of the test results to the true value, assessed by analyzing samples with known concentrations (e.g., spiked placebo). Expressed as percent recovery.[8]Mean recovery of 98.0% to 102.0% at each concentration level.
Precision (Repeatability) The precision under the same operating conditions over a short interval. Assessed from multiple measurements of the same homogeneous sample.[9]Relative Standard Deviation (RSD) ≤ 1.0% for the assay of the main component.
Precision (Reproducibility) The precision between laboratories, which includes different analysts, equipment, and days. This is the primary output of the inter-laboratory study.[3]RSD (Reproducibility) ≤ 2.0% is often considered acceptable, but depends on the application.
Limit of Quantitation (LOQ) The lowest amount of the (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy.[8]Signal-to-Noise ratio of 10:1. Precision (%RSD) at the LOQ should meet predefined criteria (e.g., ≤ 10%).
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase organic content, ±2°C in column temp).[11]System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. Assay results do not change significantly.

Experimental Protocols

The following protocols are provided as a robust template for establishing and validating a chiral HPLC method for (S)-2-Amino-2-phenylacetamide hydrochloride.

Proposed Chiral HPLC Method

The core of the method is the chiral stationary phase, which enables the separation of the two enantiomers.

G Principle of Chiral HPLC Separation cluster_0 Racemic Mixture Injection cluster_1 Chiral Stationary Phase (CSP) cluster_2 Separated Enantiomers a1 a2 c1 a2->c1 Differential Interaction c2 c3 c4 c5 c6 e1 c6->e1 Elution e2

Caption: Chiral recognition on a stationary phase.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a UV detector.

  • Column: A polysaccharide-based chiral column such as CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or similar, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Ethanol : Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v). Rationale: A normal-phase solvent system is often effective for polysaccharide CSPs. TFA is added to improve peak shape by protonating the amine groups.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm. Rationale: This wavelength provides good absorbance for the phenyl ring.

Protocol for Inter-Laboratory Study Execution
  • Preparation of Test Materials:

    • Prepare a large, homogeneous batch of the test sample: (S)-2-Amino-2-phenylacetamide hydrochloride spiked with a known amount of the (R)-enantiomer (e.g., 0.5%).

    • Prepare a placebo sample containing all formulation excipients except the API.

    • Prepare a high-purity reference standard of (S)-2-Amino-2-phenylacetamide hydrochloride and a reference standard for the (R)-enantiomer.

    • Divide the test material into identical, sealed, and coded vials for distribution to a minimum of 8 participating laboratories.[3]

  • Standard and Sample Preparation at Each Laboratory:

    • System Suitability Solution: Prepare a solution containing approximately equal amounts of the (S) and (R) enantiomers to verify resolution.

    • Standard Solution: Accurately weigh and dissolve the (S)-2-Amino-2-phenylacetamide hydrochloride reference standard in the mobile phase to a concentration of 0.5 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the provided test material in the mobile phase to a final concentration of 0.5 mg/mL.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a system suitability test: Inject the system suitability solution five times. The resolution between the (S) and (R) peaks must be ≥ 1.5 and the %RSD for the peak areas must be ≤ 2.0%.

    • Inject a blank (mobile phase) to ensure no system peaks interfere.

    • Inject the standard solution.

    • Inject the sample solution in six replicates.

    • Calculate the percentage of the (R)-enantiomer in the sample using the area percent method, assuming equal response factors for the enantiomers.

Synthesized Inter-Laboratory Validation Data

The following tables represent hypothetical but realistic data from an 8-laboratory study, demonstrating how results are presented and interpreted.

Table 1: Inter-Laboratory Precision for Enantiomeric Purity (% R-enantiomer)

Laboratory Mean (% R-enantiomer) Repeatability SD (sr)
Lab 10.510.012
Lab 20.490.015
Lab 30.530.011
Lab 40.480.018
Lab 50.500.014
Lab 60.520.010
Lab 70.490.016
Lab 80.510.013
Overall Mean 0.504
Repeatability SD (sr) 0.014
Reproducibility SD (sR) 0.018
RSDr (%) 2.78%
RSDR (%) 3.57%

Table 2: Inter-Laboratory Accuracy (% Recovery of Spiked R-enantiomer)

Laboratory Spike Level 1 (0.1%) Spike Level 2 (0.5%) Spike Level 3 (1.0%)
Lab 1101.299.599.1
Lab 298.9100.3100.8
Lab 3100.5101.199.6
Lab 499.398.8101.2
Lab 5101.899.999.9
Lab 699.8100.7100.3
Lab 798.599.1100.9
Lab 8100.9101.598.7
Overall Mean Recovery (%) 100.1 100.1 100.1

Conclusion

The inter-laboratory validation process is an essential final step in developing a truly reliable and transferable analytical method. The hypothetical data presented for the chiral HPLC analysis of (S)-2-Amino-2-phenylacetamide hydrochloride demonstrates a method with acceptable precision and accuracy across multiple laboratories. The low relative standard deviation for reproducibility (RSDR) would instill high confidence in the method's performance, ensuring consistent quality assessment of the API regardless of the testing site. This rigorous, evidence-based approach underpins the principles of scientific integrity and is fundamental to ensuring patient safety and product efficacy in the pharmaceutical industry.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • National Institutes of Health. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization.
  • IUPAC. (n.d.). Analytical Chiral Separation Methods.
  • ScienceDirect. (n.d.). Chiral Drug Separation.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • PubMed. (n.d.). Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry.
  • Wiley & Sons. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products.
  • Eurachem. (n.d.). Trends in inter-laboratory method validation.
  • IUPAC. (n.d.). Harmonized guidelines for single-laboratory validation of methods of analysis.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • BenchChem. (n.d.). (R)-2-Amino-2-phenylacetamide | CAS 6485-67-2.

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